Sodium isovalerate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
539-66-2 |
|---|---|
Molecular Formula |
C5H10NaO2 |
Molecular Weight |
125.12 g/mol |
IUPAC Name |
sodium;3-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7); |
InChI Key |
XBINCBYSUADRLY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(=O)O.[Na] |
Other CAS No. |
539-66-2 |
Origin of Product |
United States |
Foundational & Exploratory
The In Vitro Mechanism of Action of Sodium Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium isovalerate, a branched-chain fatty acid and a metabolite of the gut microbiota, is emerging as a significant modulator of cellular function in vitro. Its primary mechanism of action is believed to be the inhibition of histone deacetylases (HDACs), leading to downstream effects on gene expression, enhancement of epithelial barrier function, and modulation of innate immunity. While research specifically on this compound is ongoing, its effects show both overlap and specificity when compared to the more extensively studied short-chain fatty acid, sodium butyrate. This guide provides a comprehensive overview of the known in vitro mechanisms of this compound, supported by detailed experimental protocols and quantitative data, drawing parallels with sodium butyrate where specific data for isovalerate is not yet available.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The most well-supported mechanism of action for this compound in vitro is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes.
This mechanism is shared with sodium butyrate.[1][2][3] Studies have shown that the structurally unrelated HDAC inhibitor, Trichostatin A (TSA), mimics the effects of both isovalerate and butyrate on enhancing epithelial barrier function, which strongly suggests a common mode of action via HDAC inhibition.[4]
Signaling Pathway: HDAC Inhibition by this compound
Caption: HDAC Inhibition Pathway of this compound.
Modulation of Gene Expression
A primary consequence of HDAC inhibition by this compound is the alteration of gene expression. In vitro studies have demonstrated that this compound upregulates genes involved in several key cellular processes:
-
Innate Immunity: this compound has been shown to upregulate the expression of genes involved in innate immunity.[4] In a study on broilers, isovaleric acid enhanced mucosal immunity by increasing the expression of genes such as Transforming Growth Factor-beta (TGF-β), B-cell activating factor (BAFF), and Myeloid differentiation primary response 88 (MyD88) in intestinal epithelial cells.[5]
-
Antioxidant Enzymes: A unique effect of isovalerate, not observed with butyrate, is the upregulation of antioxidant enzyme gene expression.[4] This suggests that isovalerate may have a specific role in mitigating oxidative stress.
-
Cell Differentiation: Isovalerate promotes the expression of markers for absorptive and enteroendocrine cells, while concurrently reducing the expression of genes related to stem cells and mucus production.[4]
The effects of this compound on gene expression have been observed to be dose-dependent, with higher concentrations (3 mM and 5 mM) regulating a greater number of genes compared to lower concentrations (1 mM).[4]
Quantitative Data on Gene Expression (Analogue: Sodium Butyrate)
While specific fold-change data for this compound is limited, studies on sodium butyrate provide a quantitative perspective on the impact of HDAC inhibition on gene expression.
| Cell Line | Treatment | Gene | Change in Expression | Reference |
| Bovine Mammary Epithelial | Sodium Butyrate | β-casein | Upregulated | [6] |
| Human Hepatocellular Carcinoma | Sodium Butyrate | p21 | Upregulated | [7] |
| Human Hepatocellular Carcinoma | Sodium Butyrate | BAX, BAK, APAF1, p53 | Upregulated | [8] |
| Human Hepatocellular Carcinoma | Sodium Butyrate | Bcl-2, Bcl-xL | Downregulated | [8] |
Enhancement of Epithelial Barrier Function
This compound has been demonstrated to improve the epithelial barrier function in in vitro models of the intestinal epithelium.[4] This is a critical function for maintaining gut health and preventing the translocation of harmful substances. The enhancement of the epithelial barrier is likely a downstream effect of the altered gene expression induced by HDAC inhibition.
Experimental Protocols
Detailed experimental protocols for studying the in vitro effects of this compound can be adapted from studies on short-chain fatty acids.
Cell Culture and Treatment
-
Cell Lines: Porcine ileum organoid-derived cell monolayers, human intestinal cell lines (e.g., Caco-2, HT-29), or other relevant cell types.
-
Culture Conditions: Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Treatment: this compound is dissolved in the culture medium to the desired concentrations (e.g., 1 mM, 3 mM, 5 mM). Cells are typically treated for 24 to 48 hours.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression of target genes is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histones, specific enzymes), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for Analyzing Gene Expression Changes.
Potential Alternative Mechanisms of Action
While HDAC inhibition is a central mechanism, other pathways may also contribute to the effects of this compound.
-
Induction of Reactive Oxygen Species (ROS): It has been suggested that branched-chain fatty acids can transiently induce ROS, which may lead to post-translational modifications like SUMOylation, thereby influencing cellular processes.[4]
-
PPARγ Signaling: Some biological effects of isovalerate may be mediated by the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling.[4]
Conclusion
The in vitro mechanism of action of this compound is multifaceted, with HDAC inhibition being the most prominent and well-supported pathway. This leads to significant changes in gene expression, impacting innate immunity, antioxidant responses, and epithelial barrier function. While our understanding of this compound is still evolving, the available evidence points to its potential as a key modulator of cellular health and function. Further research is warranted to fully elucidate its specific targets and to translate these in vitro findings into therapeutic applications.
References
- 1. Suppression of histone deacetylation in vivo and in vitro by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Bacteroides-derived isovaleric acid enhances mucosal immunity by facilitating intestinal IgA response in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of sodium butyrate on the growth of three Salmonella serovars derived from pigs at a mild acidic pH value - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Functions of Sodium 3-Methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-methylbutanoate, also known as sodium isovalerate, is a sodium salt of the short-chain fatty acid (SCFA) isovaleric acid. Emerging research has highlighted its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the core biological functions of sodium 3-methylbutanoate, with a particular focus on its anti-inflammatory and neurological effects. This document details its mechanism of action, including the inhibition of the NF-κB signaling pathway and potential histone deacetylase (HDAC) inhibitory activity. Furthermore, it presents detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate further research and drug development.
Introduction
Sodium 3-methylbutanoate is a naturally occurring compound found in various foods and is also produced by gut microbiota through the fermentation of amino acids. As a short-chain fatty acid, it contributes to a range of physiological processes. Recent studies have begun to unravel its therapeutic potential, particularly in the context of inflammatory conditions and neurological disorders. This guide synthesizes the current scientific understanding of sodium 3-methylbutanoate's biological functions, providing a technical resource for the scientific community.
Core Biological Functions
The primary biological activities of sodium 3-methylbutanoate investigated to date revolve around its anti-inflammatory and neuro-modulatory properties.
Anti-inflammatory Effects
Sodium 3-methylbutanoate has demonstrated potent anti-inflammatory effects in preclinical models. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway Inhibition:
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these target genes. Sodium 3-methylbutanoate has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[1] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Neurological and Psychiatric Implications
Short-chain fatty acids, as a class of molecules, are increasingly recognized for their influence on the central nervous system. While research specifically on sodium 3-methylbutanoate is emerging, related compounds like sodium butyrate have shown promise in models of neurological and psychiatric disorders. The proposed mechanisms include:
-
Histone Deacetylase (HDAC) Inhibition: SCFAs can act as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SCFAs can increase histone acetylation, leading to a more open chromatin structure and the expression of genes involved in neuroprotection and synaptic plasticity.
-
Modulation of Neurotransmitter Systems: Evidence suggests that SCFAs can influence the levels of neurotransmitters. For instance, isovaleric acid has been observed to promote the secretion of 5-HT (serotonin) in the brain.[2]
Quantitative Data
While much of the existing data is qualitative or presented as statistical significance, the following tables summarize the available quantitative information on the effects of sodium 3-methylbutanoate and related SCFAs.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Weight Gain | Chronic Restraint Stress (CRS) Mice | Diet supplemented with this compound | Significantly increased from day 1-28 (P<0.05) | [2] |
| Feed Intake | CRS Mice | Diet supplemented with this compound | Extremely significantly decreased (P<0.01) | [2] |
| Leg Muscle Index | CRS Mice | Diet supplemented with this compound | Significantly increased (P<0.05) | [2] |
| Colonic Inflammatory Factors | CRS Mice | Diet supplemented with this compound | Extremely significantly decreased expression (P<0.01) | [2] |
| Tight Junction Proteins | CRS Mice | Diet supplemented with this compound | Increased expression (P<0.01) | [2] |
| NF-κB p65 Phosphorylation | Inflammatory Cell Model | Isovaleric acid | Extremely significantly reduced (P<0.01) | [2] |
| Compound | HDAC Isoform(s) Inhibited | IC50 | Reference |
| Sodium Butyrate | Class I and IIa HDACs | ~0.5-1 mM | [3] |
| Sodium 3-Methylbutanoate | Data not yet available | N/A |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by sodium 3-methylbutanoate.
Experimental Workflow: Chronic Restraint Stress Model
This workflow outlines the key steps in a chronic restraint stress (CRS) mouse model used to evaluate the effects of sodium 3-methylbutanoate.
Detailed Experimental Protocols
Chronic Restraint Stress (CRS) in Mice
This protocol is adapted from methodologies used to study the effects of stress and potential therapeutic interventions.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
50 mL conical centrifuge tubes, ventilated
-
Standard chow or chow supplemented with sodium 3-methylbutanoate
Procedure:
-
Acclimatization: House mice in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into three groups: Control, CRS, and CRS + Sodium 3-methylbutanoate.
-
Dietary Supplementation: Provide the respective diets to the control and treatment groups throughout the duration of the experiment.
-
Restraint Procedure:
-
For the CRS groups, place each mouse in a well-ventilated 50 mL conical tube for 6 hours per day.
-
The tube should be snug enough to restrict movement but not hinder breathing.
-
This procedure is repeated for 28 consecutive days.
-
The control group remains in their home cages with normal handling.
-
-
Behavioral Testing: Following the stress period, conduct behavioral tests such as the open field test and forced swim test to assess anxiety and depressive-like behaviors.
-
Sample Collection: At the end of the experiment, euthanize mice and collect blood, brain, and colon tissues for further analysis.
Cell Culture and In Vitro Inflammation Model
This protocol describes the use of the IPEC-J2 (porcine intestinal epithelial) cell line to model intestinal inflammation.
Materials:
-
IPEC-J2 cells
-
DMEM/F12 medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Sodium 3-methylbutanoate solution
Procedure:
-
Cell Culture: Culture IPEC-J2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 24-well plates at a density of 1 x 10^5 cells/well and grow to confluence.
-
Treatment:
-
Pre-treat the cells with varying concentrations of sodium 3-methylbutanoate (e.g., 0.1, 1, 10 mM) for 24 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the media for a specified time (e.g., 6-24 hours).
-
-
Analysis: Collect cell lysates and culture supernatants for subsequent analysis of cytokine levels (ELISA) and protein expression (Western blot).
Western Blot for NF-κB p65 Phosphorylation
This protocol details the detection of phosphorylated NF-κB p65, a marker of NF-κB activation.
Materials:
-
Cell lysates from the in vitro inflammation model
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated p65 signal to total p65 and the loading control (β-actin).
Histone Deacetylase (HDAC) Activity Assay
This is a general protocol to assess the HDAC inhibitory potential of sodium 3-methylbutanoate.
Materials:
-
Nuclear extracts from cells or tissues
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and a known HDAC inhibitor like Trichostatin A)
-
Sodium 3-methylbutanoate
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, nuclear extract, and varying concentrations of sodium 3-methylbutanoate or a known HDAC inhibitor (positive control).
-
Initiate Reaction: Start the reaction by adding the HDAC fluorometric substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop and Develop: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of sodium 3-methylbutanoate and determine the IC50 value.
Conclusion and Future Directions
Sodium 3-methylbutanoate is a promising bioactive molecule with demonstrable anti-inflammatory and potential neuro-modulatory effects. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory properties. The potential for HDAC inhibition opens up further avenues for its therapeutic application in a range of diseases, including neurological disorders.
Future research should focus on:
-
Elucidating the precise molecular targets of sodium 3-methylbutanoate within the NF-κB pathway.
-
Confirming and quantifying its HDAC inhibitory activity against specific HDAC isoforms.
-
Conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models.
-
Investigating its pharmacokinetic and pharmacodynamic properties to inform potential clinical development.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic use of sodium 3-methylbutanoate.
References
Sodium Isovalerate: A Technical Guide on its Role as a Short-Chain Fatty Acid in Cellular Signaling and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium isovalerate, the sodium salt of isovaleric acid, is a branched-chain short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of the amino acid leucine. Emerging research has highlighted its significant role in host physiology, extending beyond its function as an energy source for colonocytes. This technical guide provides an in-depth overview of this compound, focusing on its core properties as an SCFA, its impact on cellular signaling pathways, and its potential for therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms that are primarily produced by the anaerobic fermentation of dietary fibers and proteins by the gut microbiota. While the straight-chain SCFAs—acetate, propionate, and butyrate—have been extensively studied, the branched-chain fatty acids (BCFAs), including isovalerate, are gaining increasing attention for their distinct biological activities. Isovalerate is primarily derived from the bacterial metabolism of the branched-chain amino acid, leucine.[1] Once produced, it is absorbed by the colonocytes or enters systemic circulation, where it can influence a variety of physiological processes.
This guide will delve into the multifaceted roles of this compound, with a particular focus on its mechanisms of action at the cellular and molecular levels.
Physicochemical Properties of this compound
This compound is a water-soluble salt with the chemical formula C₅H₉NaO₂. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NaO₂ | [2] |
| Molecular Weight | 124.11 g/mol | [2] |
| CAS Number | 539-66-2 | [2] |
| Appearance | Solid | [3] |
| IUPAC Name | sodium 3-methylbutanoate | [2] |
Physiological Effects and Therapeutic Potential
This compound exerts a range of physiological effects, particularly within the gastrointestinal tract and the immune system. Its therapeutic potential is being explored in various preclinical models.
Gut Health and Motility
Isovalerate plays a significant role in maintaining gut homeostasis. It has been shown to enhance the intestinal epithelial barrier function and influence gut motility.
-
Enhancement of Epithelial Barrier Function: Studies have demonstrated that isovalerate can improve the integrity of the intestinal epithelial barrier. This is evidenced by dose-dependent increases in transepithelial electrical resistance (TEER) in cell monolayer models.[4] The proposed mechanism involves the upregulation of genes associated with innate immunity and absorptive and enteroendocrine cells.[4]
-
Modulation of Gut Motility: Isovaleric acid has been shown to induce colonic smooth muscle relaxation. This effect is mediated through the activation of the cAMP/PKA signaling pathway.[5] This suggests a potential therapeutic application for this compound in disorders of gut hypomotility.[6][7]
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.
-
Inhibition of NF-κB Signaling: Preclinical studies have shown that isovaleric acid can ameliorate intestinal inflammation by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This leads to a significant decrease in the expression of pro-inflammatory cytokines.[8]
-
Modulation of Cytokine Expression: By inhibiting NF-κB, this compound can reduce the production of inflammatory cytokines such as TNF-α and IL-6.[8][9]
Histone Deacetylase (HDAC) Inhibition
G-Protein Coupled Receptor (GPCR) Agonism
SCFAs are known to activate several G-protein coupled receptors (GPCRs), which are key regulators of various physiological processes. While specific binding affinities for isovalerate are not well-documented, it is plausible that it interacts with GPCRs such as GPR41 and GPR43, which are known to be activated by other SCFAs.[9] The activation of these receptors can trigger downstream signaling cascades that influence immune responses and metabolic regulation.
Neuroprotective Effects
Preclinical studies suggest that SCFAs, including potentially isovalerate, may have neuroprotective effects. For instance, sodium butyrate has been shown to be neuroprotective in models of neonatal hypoxia-ischemia and cerebral ischemia/reperfusion injury.[13][14] The mechanisms are thought to involve anti-inflammatory, anti-oxidant, and anti-apoptotic effects.[14]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and related SCFAs.
Table 2: Effect of Isovalerate on Epithelial Barrier Function
| Cell Model | Treatment | Concentration | Duration | Effect on TEER | Reference |
| Porcine ileum organoid-derived cell monolayers | Isovalerate | 1 mM | 48h | No significant change | [4] |
| 3 mM | 48h | Significant increase | [4] | ||
| 5 mM | 48h | Significant increase | [4] |
Table 3: Inhibitory Concentration (IC50) of SCFAs on Histone Deacetylases (HDACs)
| Compound | HDAC Isoform(s) | IC50 | Cell Line | Reference |
| Sodium Butyrate | HDAC1, 2, 7 | 0.3, 0.4, 0.3 mM | Not specified | |
| Sodium Butyrate | Pan-HDAC (except Class III, HDAC6, HDAC10) | 0.80 mM | Not specified | [15] |
| This compound | Not specified | Data not available |
Note: Specific IC50 values for this compound as an HDAC inhibitor are not currently available in the public domain. It is generally considered less potent than butyrate.
Signaling Pathways and Mechanisms of Action
The physiological effects of this compound are mediated by its interaction with several key cellular signaling pathways.
cAMP/PKA Signaling Pathway in Smooth Muscle Relaxation
In colonic smooth muscle cells, isovaleric acid induces relaxation by activating the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.
cAMP/PKA signaling pathway activated by this compound.
NF-κB Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound.
Quantification of SCFAs by Gas Chromatography (GC)
Gas chromatography is the most common method for the analysis of SCFAs due to their volatile nature.
Objective: To quantify the concentration of this compound and other SCFAs in biological samples (e.g., feces, plasma, cell culture media).
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate capillary column (e.g., polar phase)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
SCFA standards (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate)
-
Strong acid (e.g., HCl or phosphoric acid)
-
Extraction solvent (e.g., diethyl ether)
-
Centrifuge
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation:
-
Homogenize fecal samples in water.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Acidification and Extraction:
-
Add a known amount of internal standard to the supernatant.
-
Acidify the sample to a pH below 3 with a strong acid. This protonates the SCFAs, making them more volatile.
-
Add an extraction solvent (e.g., diethyl ether), vortex thoroughly, and centrifuge to separate the phases.
-
Carefully transfer the organic layer containing the SCFAs to a clean tube.
-
Repeat the extraction step to maximize recovery.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-FID.
-
Run the appropriate temperature program to separate the different SCFAs.
-
The FID will detect the eluted SCFAs, generating a chromatogram.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of SCFA standards.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards and the internal standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Isovalerate | C5H9O2- | CID 3587356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
The Role of Sodium Isovalerate in Gut Microbiota Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isovalerate, a branched-chain fatty acid (BCFA), is a significant metabolite produced by the gut microbiota through the fermentation of the amino acid L-leucine. Emerging research has highlighted its multifaceted role in modulating host physiology, particularly in the gastrointestinal tract. This technical guide provides an in-depth overview of the current understanding of this compound's impact on gut microbiota metabolism and its subsequent effects on host cellular processes. The following sections detail its influence on gut barrier function, smooth muscle contractility, and inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Production of Isovalerate by Gut Microbiota
Isovalerate is primarily produced in the colon by specific bacterial species that possess the enzymatic machinery to ferment branched-chain amino acids.[1] The fermentation of L-leucine to isovalerate is a key metabolic pathway for several gut commensals.
Key Bacterial Genera Involved in Isovalerate Production:
-
Clostridium
-
Bacteroides
-
Prevotella
-
Blautia
-
Christensenella
-
Ruminococcus
-
Parabacteroides merdae
-
Megasphaera elsdenii[1]
The production of isovalerate can be influenced by dietary protein intake, as a higher availability of leucine can lead to increased fermentation and higher concentrations of this BCFA in the gut.[1]
Effects on Intestinal Epithelial Barrier Function
This compound has been demonstrated to enhance the intestinal epithelial barrier, a critical function for maintaining gut homeostasis and preventing the translocation of harmful substances.
Quantitative Data on Barrier Function Enhancement
The primary method for assessing intestinal barrier function in vitro is the measurement of Transepithelial Electrical Resistance (TEER). An increase in TEER indicates a strengthening of the tight junctions between epithelial cells.
| Model System | Treatment | Concentration | Time Point | Effect on TEER (% of Control) | Reference |
| Porcine Ileum Organoid Monolayers | This compound | 1 mM | 48h | ~120% | [2] |
| Porcine Ileum Organoid Monolayers | This compound | 3 mM | 48h | ~150% | [2] |
| Porcine Ileum Organoid Monolayers | This compound | 5 mM | 48h | ~160% | [2] |
Modulation of Gene Expression
Isovalerate treatment of porcine ileum organoid monolayers leads to significant changes in the expression of genes involved in innate immunity, cell differentiation, and barrier function.
| Gene | Function | Treatment (Isovalerate) | Fold Change vs. Control | Reference |
| SLPI | Secretory Leukocyte Peptidase Inhibitor (innate immunity) | 5 mM | ↑ ~8.0 | [2] |
| FABP6 | Fatty Acid Binding Protein 6 (absorptive cell marker) | 5 mM | ↑ ~4.0 | [2] |
| CHGA | Chromogranin A (enteroendocrine cell marker) | 5 mM | ↑ ~3.0 | [2] |
| OLFM4 | Olfactomedin 4 (stem cell marker) | 5 mM | ↓ ~0.4 | [2] |
| MUC2 | Mucin 2 (mucus production) | 5 mM | ↓ ~0.5 | [2] |
Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement in Porcine Organoid Monolayers
This protocol is adapted from studies on porcine ileum organoids.[2]
Materials:
-
Porcine ileum organoid-derived monolayers cultured on Transwell inserts
-
CellZscope+ system or equivalent epithelial voltohmmeter
-
Culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture porcine ileum organoids and establish 2D monolayers on Transwell inserts until a stable TEER reading is achieved, indicating confluence.
-
Prepare fresh culture medium supplemented with the desired concentrations of this compound (e.g., 1 mM, 3 mM, 5 mM). A vehicle control (e.g., PBS) should be run in parallel.
-
Replace the medium in the apical and basolateral compartments of the Transwell inserts with the prepared treatment and control media.
-
Measure TEER at specified time points (e.g., 0, 24, 48 hours) using the CellZscope+ system. The electrodes should be placed in both the apical and basolateral compartments without touching the cell monolayer.
-
Record the resistance values (in Ω). To calculate the specific TEER (in Ω·cm²), subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and multiply by the surface area of the insert.
-
Data is typically presented as a percentage of the initial TEER reading or as a percentage of the vehicle control at the corresponding time point.
Regulation of Colonic Smooth Muscle Contractility
Isovaleric acid has a direct relaxant effect on colonic smooth muscle, which is mediated by the cAMP/PKA signaling pathway.[3]
Experimental Workflow for Smooth Muscle Relaxation Assay
Signaling Pathway: Isovalerate-Induced Smooth Muscle Relaxation
Modulation of Inflammatory Signaling Pathways
This compound exhibits anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and influencing protein SUMOylation.
Inhibition of the NF-κB Pathway
In a model of intestinal inflammation using IPEC-J2 cells, isovaleric acid has been shown to inhibit the activation of the NF-κB pathway.
Quantitative Data on Inflammatory Markers in IPEC-J2 cells:
| Marker | Treatment | Effect | Reference |
| Phospho-NF-κB p65 | Isovaleric Acid | ↓ Decreased phosphorylation | [4] |
| IL-6 mRNA | Isovaleric Acid | ↓ Decreased expression | [4] |
| TNF-α mRNA | Isovaleric Acid | ↓ Decreased expression | [4] |
Experimental Protocol: Investigating NF-κB Activation in IPEC-J2 Cells
This protocol is a general guide for studying NF-κB signaling in IPEC-J2 cells.
Materials:
-
IPEC-J2 cells
-
DMEM/F-12 medium with supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Reagents for Western blotting (antibodies against phospho-NF-κB p65, total NF-κB p65, and a loading control like β-actin)
-
Reagents for qPCR (primers for IL-6, TNF-α, and a housekeeping gene)
Procedure:
-
Culture IPEC-J2 cells to confluence in appropriate culture vessels.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes for protein analysis, 4 hours for mRNA analysis).
-
For Western blotting, lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect the levels of phosphorylated and total NF-κB p65.
-
For qPCR, extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for target inflammatory genes.
-
Analyze the data to determine the effect of isovalerate on NF-κB phosphorylation and the expression of downstream inflammatory genes.
Induction of Protein SUMOylation
Branched-chain fatty acids, including isovalerate, can induce protein SUMOylation in intestinal cells in a pH-dependent manner. This post-translational modification can dampen inflammatory responses.
Mechanism of BCFA-induced SUMOylation:
-
The acidic form of isovalerate (isovaleric acid) diffuses into intestinal cells.
-
This leads to a transient increase in reactive oxygen species (ROS).
-
The increase in ROS inactivates intestinal deSUMOylases.
-
The inhibition of deSUMOylases results in hyperSUMOylation of nuclear proteins.
-
HyperSUMOylation of proteins like IκBα can prevent their degradation, thereby inhibiting NF-κB activation.
Signaling Pathway: Isovalerate, SUMOylation, and NF-κB
Potential Interaction with PPARγ Signaling
Some studies suggest that the biological effects of isovalerate may be mediated in part by Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling. However, research on porcine organoids indicated that the barrier-enhancing effects of isovalerate were independent of PPARγ activation.[5] Further research is needed to fully elucidate the role of this pathway.
General PPARγ Signaling Pathway
Conclusion and Future Directions
This compound, a product of gut microbial metabolism, plays a significant role in host-microbe interactions. Its ability to enhance gut barrier function, modulate smooth muscle contractility, and exert anti-inflammatory effects underscores its potential as a therapeutic target. The detailed mechanisms, including the activation of PKA signaling and the induction of protein SUMOylation, provide a foundation for the development of novel strategies for managing gastrointestinal disorders.
Future research should focus on:
-
Elucidating the specific host receptors for isovalerate.
-
Further investigating the role of PPARγ signaling in mediating its effects.
-
Conducting in vivo studies to confirm the beneficial effects observed in vitro.
-
Exploring the potential of probiotic or dietary interventions to modulate isovalerate production for therapeutic benefit.
This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the necessary data, protocols, and pathway diagrams to advance our understanding of the critical role of this compound in gut health.
References
The Impact of Sodium Isovalerate on Intestinal Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isovalerate, a branched-chain fatty acid (BCFA) produced by the gut microbiota from the fermentation of the amino acid leucine, is emerging as a key regulator of intestinal epithelial cell function. This technical guide provides an in-depth analysis of the effects of this compound on intestinal epithelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Understanding the multifaceted role of this microbial metabolite is crucial for developing novel therapeutic strategies for promoting gut health and treating intestinal disorders.
Recent research has highlighted that isovalerate can significantly enhance the integrity of the intestinal epithelial barrier, a critical function for preventing the translocation of harmful substances from the gut lumen into circulation.[1][2][3] Its effects are often dose-dependent and show specificity related to its carbon chain structure, distinguishing it from other short-chain fatty acids (SCFAs).[1] This guide will delve into the mechanisms of action, including histone deacetylase (HDAC) inhibition and the modulation of specific signaling pathways, providing a comprehensive resource for researchers in the field.
Mechanisms of Action and Signaling Pathways
This compound exerts its effects on intestinal epithelial cells through several interconnected mechanisms. A primary proposed mechanism is the inhibition of histone deacetylases (HDACs).[2][3] By inhibiting HDACs, isovalerate can lead to the hyperacetylation of histones, altering chromatin structure and leading to changes in the expression of genes crucial for intestinal homeostasis.[2] This mode of action is shared with the well-studied SCFA, butyrate.[2][3]
Furthermore, isovalerate has been shown to influence other signaling pathways. While some studies suggest its effects on barrier function are independent of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, other potential pathways involving G protein-coupled receptors and the mammalian target of rapamycin (mTOR) signaling are yet to be fully elucidated in the context of epithelial barrier regulation.[1] Isovalerate also uniquely upregulates the gene expression of antioxidant enzymes, an effect not observed with butyrate, suggesting additional, distinct mechanisms of action.[1][2][3]
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Figure 1: Proposed signaling pathway of this compound in intestinal epithelial cells.
Figure 2: General experimental workflow for assessing isovalerate's effects.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on intestinal epithelial cells, primarily using porcine ileum organoid-derived monolayers.
Table 1: Effect of Isovalerate on Transepithelial Electrical Resistance (TEER)
| Treatment (Concentration) | Duration | Relative TEER (Mean ± SEM) | Fold Change vs. Control |
| Control (PBS) | 24h | 1.00 ± 0.05 | - |
| Isovalerate (1 mM) | 24h | ~1.15 ± 0.06 | ~1.15 |
| Isovalerate (3 mM) | 48h | ~1.25 ± 0.08 | ~1.25 |
| Isovalerate (5 mM) | 48h | ~1.30 ± 0.07 | ~1.30 |
Data are approximated from graphical representations in Beaumont et al. (2025) and represent the relative change compared to a vehicle control.[1]
Table 2: Dose-Dependent Effect of Isovalerate on Gene Expression in Porcine Ileum Organoid Monolayers (48h treatment)
| Gene | Function | 1 mM Isovalerate (Fold Change vs. Control) | 3 mM Isovalerate (Fold Change vs. Control) | 5 mM Isovalerate (Fold Change vs. Control) |
| Stem/Progenitor Cell Markers | ||||
| LGR5 | Stem cell marker | ~0.8 | ~0.6 | ~0.5 |
| SOX9 | Stem/progenitor cell marker | ~0.9 | ~0.7 | ~0.6 |
| Absorptive Cell Markers | ||||
| FABP6 | Ileal bile acid-binding protein | ~1.5 | ~2.5 | ~3.0 |
| ALPI | Intestinal alkaline phosphatase | ~1.2 | ~1.8 | ~2.2 |
| Enteroendocrine Cell Marker | ||||
| CHGA | Chromogranin A | ~1.4 | ~2.0 | ~2.5 |
| Innate Immunity | ||||
| SLPI | Secretory leukocyte protease inhibitor | ~2.0 | ~4.0 | ~6.0 |
| Antioxidant Enzymes | ||||
| SOD2 | Superoxide dismutase 2 | ~1.3 | ~1.8 | ~2.5 |
| GPX1 | Glutathione peroxidase 1 | ~1.2 | ~1.6 | ~2.0 |
Data are approximated from graphical representations in Beaumont et al. (2025). Fold changes are relative to a vehicle control (PBS).[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on intestinal epithelial cells.
Porcine Ileum Organoid Culture and Monolayer Formation
This protocol is adapted from studies on porcine intestinal organoids.[1][4]
1.1. Organoid Culture:
-
Isolate crypts from the ileum of suckling piglets.
-
Embed isolated crypts in a basement membrane matrix (e.g., Matrigel) in a 24-well plate.
-
Culture the organoids in IntestiCult™ Organoid Growth Medium supplemented with 1% Penicillin-Streptomycin and 100 µg/mL Primocin at 37°C with 5% CO2.
-
Passage the organoids every 5-7 days.
1.2. Monolayer Formation:
-
Dissociate mature organoids into single cells or small cell clusters using a suitable dissociation reagent (e.g., TrypLE™ Express).
-
Resuspend cells in organoid culture medium supplemented with 20% Fetal Bovine Serum (FBS) and 10 µM Y-27632 (a ROCK inhibitor).
-
Seed the cells onto Transwell® inserts (e.g., 2.5 x 10^5 cells/insert) placed in a 24-well plate.
-
Maintain the cultures at 37°C and 5% CO2, changing the medium every 2-3 days. Monolayers are typically ready for experiments within 3-5 days, once confluence is reached.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is a standard method for assessing epithelial barrier integrity.[1][5]
-
Allow the Transwell plate with the cell monolayers to equilibrate to room temperature for at least 30 minutes before measurement.
-
Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2™).
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS before and between measurements.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert.
-
Record the resistance reading (in Ω) once it stabilizes.
-
Measure the resistance of a blank Transwell insert (without cells) containing the same medium.
-
Calculate the TEER (in Ω·cm²) by subtracting the blank resistance from the sample resistance and multiplying by the surface area of the Transwell membrane.
Paracellular Permeability Assay (FITC-Dextran)
This assay measures the flux of a fluorescent marker across the epithelial monolayer.[1][6]
-
After the desired treatment period with this compound, wash the cell monolayers gently with pre-warmed PBS.
-
Add fresh culture medium to the basolateral compartment.
-
To the apical compartment, add culture medium containing 4 kDa fluorescein isothiocyanate (FITC)-dextran (e.g., 1 mg/mL).
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours).
-
At the end of the incubation, collect a sample from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for quantifying changes in gene expression.[1]
-
After treatment, lyse the cells directly in the Transwell insert using a suitable lysis buffer (e.g., TRI Reagent®).
-
Extract total RNA using a standard RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) and gene-specific primers.
-
Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, HPRT1).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Histone Deacetylase (HDAC) Activity Assay
This is a general protocol for measuring HDAC activity in nuclear extracts.[7]
-
Prepare nuclear extracts from intestinal epithelial cells treated with or without this compound.
-
Use a commercial fluorometric HDAC activity assay kit.
-
In a 96-well plate, add the assay buffer, the nuclear extract, and the HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate to allow for deacetylation by HDACs present in the nuclear extract.
-
Add a developer solution that contains a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is directly proportional to the HDAC activity. Compare the activity in isovalerate-treated samples to controls to determine the inhibitory effect.
Conclusion
This compound is a potent modulator of intestinal epithelial cell physiology, with significant effects on barrier function, cell differentiation, and innate immune responses. Its ability to act as an HDAC inhibitor provides a key mechanistic insight into its broad range of activities. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the therapeutic potential of this and other gut microbial metabolites. Future studies should continue to explore the specific molecular targets and signaling pathways of isovalerate to fully harness its benefits for human and animal gut health.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Molecular and Functional Characterization of Human Intestinal Organoids and Monolayers for Modeling Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
The Impact of Sodium Isovalerate on Gene Expression in Cancer Cells: An In-depth Technical Guide
Disclaimer: Scientific literature extensively details the effects of the short-chain fatty acid sodium butyrate on cancer cells. However, research specifically investigating sodium isovalerate, a branched-chain short-chain fatty acid, and its impact on gene expression in oncological contexts is limited. Due to their structural similarities and shared function as histone deacetylase (HDAC) inhibitors, this guide will primarily leverage the comprehensive data available for sodium butyrate as a proxy to infer the potential mechanisms of this compound. This approach is based on the common mechanisms of action shared by short-chain fatty acids in modulating gene expression.
Introduction
This compound, the sodium salt of isovaleric acid, is a short-chain fatty acid (SCFA) that has garnered interest in cancer research due to its potential to modulate cellular processes. As a histone deacetylase (HDAC) inhibitor, it is proposed to alter the epigenetic landscape of cancer cells, leading to changes in gene expression that can inhibit proliferation, induce apoptosis, and promote cell cycle arrest. This technical guide provides a comprehensive overview of the current understanding of how this compound and its close analog, sodium butyrate, impact gene expression in cancer cells. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: Quantitative Effects on Gene Expression and Cellular Processes
The following tables summarize the quantitative data from studies on the effects of sodium butyrate on cancer cells. These findings offer insights into the potential dose-dependent impact of this compound.
Table 1: Effect of Sodium Butyrate on Cancer Cell Viability and Apoptosis
| Cell Line | Cancer Type | Concentration (mM) | Treatment Duration (hours) | Effect on Viability/Apoptosis | Reference |
| HCT116 | Colorectal Cancer | 0.5, 1, 2 | 48 | Increased apoptosis rate to 8.8%, 12.1%, and 16.5% respectively, compared to 1.6% in control.[1] | [1] |
| LoVo | Colorectal Cancer | 0.5, 1, 2 | 48 | Increased apoptosis rate to 8.6%, 11.5%, and 17.6% respectively, compared to 6.7% in control.[1] | [1] |
| MDA-MB-231 | Breast Cancer | 0.5, 1, 5, 10 | 72 | 39%, 53.8%, 74.5%, and 83.1% decrease in proliferation, respectively. IC50 of 2.56 mM.[2] | [2] |
| A549 | Lung Cancer | 10 | 24, 48, 72 | Significant inhibition of cell viability. | [3] |
| Calu1 | Lung Cancer | - | 72 | IC50 of 8.53 mM. | [4] |
| H1650 | Lung Cancer | - | 72 | IC50 of 4.53 mM. | [4] |
Table 2: Modulation of Key Gene Expression by Sodium Butyrate in Cancer Cells
| Gene | Cancer Cell Line | Concentration (mM) | Treatment Duration (hours) | Change in Expression | Reference |
| p21 (CDKN1A) | HT-29 (Colonic) | - | - | Upregulation | [2] |
| p21 (CDKN1A) | A549 (Lung) | 9 | - | Upregulation | [5] |
| Cyclin A2 | MDA-MB-231 (Breast) | - | - | Significant reduction | [2] |
| Cyclin B1 | MDA-MB-231 (Breast) | - | - | Significant reduction | [2] |
| Cyclin B1 | A549 (Lung) | 4.5, 9 | 24 | mRNA levels decreased to <50% and <30% of original value, respectively. | [5] |
| Bax | Bovine Skeletal Muscle Satellite Cells | 1 | 12 | Significantly upregulated | [6] |
| Bcl-2 | Bovine Skeletal Muscle Satellite Cells | 1 | 3-12 | Significantly downregulated | [6] |
| DR5 | HCT116 (Colon) | - | - | Selectively upregulated | [7] |
| Sp1 | HeLa | 2 | up to 24 | Enhanced mRNA and protein expression | [8] |
| TYMS | HCT116, LoVo (Colorectal) | 2 | 24 | Reduced mRNA level | [1] |
| MCM2-7 complex | Colorectal Cancer Cells | 2 | 24 | Significantly downregulated | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are synthesized protocols for key experiments cited in the literature on sodium butyrate, which can be adapted for studies with this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HCT116 (colorectal carcinoma), MDA-MB-231 (breast adenocarcinoma), and A549 (lung carcinoma) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound/Butyrate Preparation: A stock solution of this compound or sodium butyrate is prepared by dissolving the compound in sterile, nuclease-free water or culture medium. The solution is then filter-sterilized using a 0.22 µm filter.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or sodium butyrate. A vehicle control (medium without the compound) is always included.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a suitable master mix and gene-specific primers. The expression data is typically normalized to a housekeeping gene such as GAPDH or β-actin.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p21, Cyclin D1, Bax, Bcl-2, Sp1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density.
-
Treatment: After overnight incubation, cells are treated with a range of concentrations of this compound or sodium butyrate.
-
MTT Incubation: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows affected by this compound/butyrate.
Conclusion and Future Directions
The available evidence, largely derived from studies on sodium butyrate, strongly suggests that this compound has the potential to significantly impact gene expression in cancer cells, primarily through its activity as a histone deacetylase inhibitor. The modulation of key genes involved in cell cycle control and apoptosis, such as p21, cyclins, Bax, and Bcl-2, underscores its potential as an anti-cancer agent.
Future research should focus on elucidating the specific effects of this compound on a variety of cancer cell lines. Head-to-head comparisons with sodium butyrate would be invaluable in determining any differences in potency or mechanism of action that may arise from its branched-chain structure. Furthermore, comprehensive transcriptomic and proteomic analyses will be essential to fully map the gene expression changes and signaling pathways modulated by this compound, paving the way for its potential development as a therapeutic agent in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Concerted overexpression of the genes encoding p21 and cyclin D1 is associated with growth inhibition and differentiation in various carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sodium butyrate sensitizes TRAIL-mediated apoptosis by induction of transcription from the DR5 gene promoter through Sp1 sites in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Olfactory and Sensory Properties of Sodium Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isovalerate, the sodium salt of isovaleric acid, is a compound of significant interest due to its distinct sensory properties. It is a naturally occurring substance found in a variety of fruits and plants, contributing to their unique aromas.[1] This technical guide provides a comprehensive overview of the olfactory and sensory characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into its odor and taste profiles, the genetic and molecular basis of its perception, quantitative sensory data, detailed experimental protocols for its evaluation, and the associated signaling pathways.
Olfactory Properties
The olfactory perception of this compound is intrinsically linked to its acidic counterpart, isovaleric acid (3-methylbutanoic acid). The odor is often described with a range of descriptors, from unpleasant to fruity, depending on the concentration and the individual's sensitivity.
2.1 Odor Profile
The characteristic odor of isovaleric acid is most commonly described as cheesy, sweaty, or reminiscent of old hops.[2][3] At lower concentrations or in specific contexts, it can also contribute to fruity notes, such as those found in apples and bananas.[1][4] This dual nature makes its contribution to aroma profiles complex and concentration-dependent.
2.2 Genetic Basis of Perception
The ability to detect isovaleric acid at low concentrations has a genetic component.[5] Sensitivity to isovaleric acid is strongly associated with the olfactory receptor gene OR11H7P.[5][6] Individuals with a functional copy of this gene are significantly more sensitive to the odor of isovaleric acid.[5][6] In many humans, OR11H7P exists as a pseudogene, leading to a reduced ability to detect this compound.[4][5]
Sensory (Gustatory) Properties
The taste of this compound is less well-characterized than its odor. As a short-chain fatty acid salt, its gustatory perception is likely mediated by receptors that detect fatty acids.
3.1 Taste Profile
While specific descriptors for the taste of this compound are not extensively documented, short-chain fatty acids are generally perceived through a combination of taste modalities. The perception of fatty acids in the oral cavity is complex and may not fit neatly into the traditional five basic tastes.
3.2 Receptors for Short-Chain Fatty Acids
The G protein-coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2) are known to be activated by short-chain fatty acids like acetate, propionate, and butyrate.[2][7][8] It is plausible that these receptors are also involved in the gustatory perception of isovalerate. These receptors are expressed in taste cells and other tissues throughout the gastrointestinal tract.[2][8]
Quantitative Sensory Data
Quantitative data on the detection and recognition thresholds of this compound and isovaleric acid are crucial for understanding its potency and impact on sensory perception.
Table 1: Olfactory Thresholds for Isovaleric Acid
| Threshold Type | Concentration | Medium | Reference |
| Detection | 0.5 - 2.0 mg/L | Beer | [2] |
| Detection | 0.1 - 2.0 mg/L | Beer | [3] |
| Detection | 0.5 ppb | Not Specified | [9] |
Note: Data for this compound specifically is limited; thresholds for isovaleric acid are presented as a proxy.
Experimental Protocols
Standardized methodologies are essential for the reliable sensory evaluation of compounds like this compound. The following protocols are adapted from established sensory science practices.
5.1 Protocol for Olfactory Threshold Determination
This protocol outlines a method for determining the odor detection threshold of this compound using a forced-choice method.
-
Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.
-
Panelists: A panel of 10-12 individuals screened for their sensory acuity.
-
Materials:
-
This compound solutions of varying concentrations in an odorless solvent (e.g., deionized water).
-
Odor-free glass sniffing jars with lids.
-
Control jars containing only the solvent.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Present panelists with three jars, two containing the solvent (blanks) and one containing a specific dilution of this compound (the sample). This is known as a triangle test.[10][11][12]
-
The order of presentation should be randomized for each panelist and each concentration level.
-
Panelists are instructed to sniff the headspace of each jar and identify the sample that is different from the other two.
-
The lowest concentration at which a statistically significant number of panelists can correctly identify the sample is determined as the detection threshold.
-
5.2 Protocol for Quantitative Descriptive Analysis (QDA) of Odor Profile
This protocol describes how to characterize the odor profile of this compound using a trained sensory panel.[5][13][14][15]
-
Objective: To identify and quantify the specific aroma attributes of this compound.
-
Panelists: A panel of 8-15 trained individuals.
-
Training:
-
Panelists are familiarized with a range of reference odor standards representing potential descriptors (e.g., cheesy, sweaty, fruity).
-
The panel collaboratively develops a consensus vocabulary to describe the aroma of this compound.
-
Panelists are trained to use a line scale (e.g., a 15-point scale) to rate the intensity of each attribute.[16][17]
-
-
Procedure:
-
Samples of this compound at a fixed concentration are presented to the panelists in a controlled environment.
-
Panelists individually rate the intensity of each previously agreed-upon descriptor on the line scale.
-
Data is collected from multiple replicates to ensure reliability.
-
The results are statistically analyzed to generate a sensory profile or "fingerprint" of the compound.
-
Signaling Pathways
The perception of this compound is initiated by its interaction with specific G protein-coupled receptors (GPCRs) in the olfactory and gustatory systems.
6.1 Olfactory Signaling Pathway via OR11H7
The binding of isovaleric acid to the olfactory receptor OR11H7 initiates a downstream signaling cascade typical for olfactory neurons.
Caption: Olfactory signaling pathway for isovaleric acid via OR11H7.
6.2 Gustatory Signaling Pathways via FFAR2/3
Short-chain fatty acids, likely including isovalerate, activate FFAR2 (GPR43) and FFAR3 (GPR41), which can couple to different G proteins to initiate signaling.
Caption: Gustatory signaling for short-chain fatty acids via FFAR2 and FFAR3.
Experimental Workflow
A typical workflow for the comprehensive sensory analysis of a compound like this compound involves several key stages, from panel selection to data analysis.
Caption: General workflow for sensory evaluation.
Conclusion
This compound possesses distinct and potent sensory properties, primarily characterized by its cheesy and sweaty odor, with the potential for fruity notes at lower concentrations. Its perception is governed by specific olfactory and gustatory receptors, with individual genetic variations playing a significant role in sensitivity. A thorough understanding of these properties, obtained through rigorous and standardized sensory evaluation protocols, is crucial for its application in flavor and fragrance industries, as well as for its potential implications in drug development and physiological research. This guide provides a foundational framework for researchers to explore the multifaceted sensory world of this compound.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Isovaleric Acid GMP Flavour Standard | Beer Sensory Training [flavoractiv.com]
- 3. cdn.brewersassociation.org [cdn.brewersassociation.org]
- 4. OR11H7 - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 7. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. env.go.jp [env.go.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. foodresearchlab.com [foodresearchlab.com]
- 12. foodresearchlab.com [foodresearchlab.com]
- 13. Quantitative Descriptive Analysis [sensorysociety.org]
- 14. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 15. dl.astm.org [dl.astm.org]
- 16. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 17. sensoryspectrum.com [sensoryspectrum.com]
The Natural Occurrence and Biological Significance of Isovaleric Acid and Its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric acid, a branched-chain fatty acid, is a naturally occurring compound found across various biological systems, from microorganisms and plants to animals, including humans. Its presence is not merely incidental; it plays significant roles in metabolic pathways, cellular signaling, and contributes to the sensory profiles of various foods. This technical guide provides a comprehensive overview of the natural occurrence of isovaleric acid and its salts, detailing its concentrations in different sources, the methodologies for its analysis, and its known biological functions, with a particular focus on relevant signaling pathways.
Introduction
Isovaleric acid, systematically known as 3-methylbutanoic acid, is a five-carbon short-chain fatty acid (SCFA) with the chemical formula (CH₃)₂CHCH₂COOH.[1] It is well-known for its characteristic pungent odor, often described as cheesy or reminiscent of sweaty feet.[2][3] In biological systems, at physiological pH, it primarily exists in its conjugate base form, isovalerate ((CH₃)₂CHCH₂COO⁻).[1] This guide delves into the natural reservoirs of isovaleric acid, its quantitative distribution, and the analytical techniques employed for its detection and measurement. Furthermore, it explores the metabolic origins of isovaleric acid and its emerging roles in cellular signaling, providing a valuable resource for researchers in the fields of biochemistry, microbiology, food science, and pharmacology.
Natural Occurrence of Isovaleric Acid
Isovaleric acid is widespread in nature, arising from both endogenous metabolic processes and exogenous dietary sources.
In Plants
Isovaleric acid is a constituent of various plants and their essential oils.[4] A notable example is the perennial flowering plant valerian (Valeriana officinalis), from which the acid derives its common name.[3] The dried roots of valerian have been used for medicinal purposes for centuries, and isovaleric acid is one of the compounds that may contribute to its sedative properties.[3][5] It is also found in hops, where its oxidation can contribute to off-flavors in beer, and in tobacco.[3][6]
In Microorganisms
A significant source of isovaleric acid is microbial metabolism. Various bacteria and yeasts produce isovaleric acid as a fermentation byproduct, particularly from the breakdown of the branched-chain amino acid leucine.
-
Gut Microbiota: In the human colon, gut bacteria ferment proteins to produce branched-chain fatty acids (BCFAs), including isovaleric acid.[3] Its concentration in feces can be an indicator of protein fermentation in the gut.[3]
-
Food Fermentation: The characteristic flavors of many fermented foods are due in part to isovaleric acid. In cheese, particularly Swiss cheese, bacteria such as Propionibacterium freudenreichii, as well as some Streptococcus and Lactobacillus species, produce isovaleric acid from leucine.[6][7] In beer and wine, the yeast Brettanomyces can produce isovaleric acid, which is often considered a flaw in most beer styles but can be a desirable characteristic in some, like lambics.[3][6]
-
Skin Microbiota: Bacteria residing on human skin, such as Staphylococcus epidermidis, can metabolize leucine present in sweat to produce isovaleric acid, which is a major contributor to foot odor.[6]
In Animals and Humans
Isovaleric acid is a natural metabolite in mammals, primarily formed during the catabolism of the essential amino acid leucine.[8] It is found in various tissues and bodily fluids, including blood and feces.[3][9] At physiological pH, it exists as isovalerate.[1] A rare genetic disorder known as isovaleric acidemia, caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leads to the harmful accumulation of isovaleric acid and its derivatives in the body.[3][10]
Quantitative Data on Isovaleric Acid Occurrence
The concentration of isovaleric acid varies significantly depending on the source. The following tables summarize quantitative data from various studies.
| Source | Sample Type | Concentration Range | Reference |
| Human | Feces (wet weight) | 0.8 - 22.0 mmol/kg | |
| Feces (wet weight) | Median: 3.2 mmol/kg (Range: 0.8-5.9 mmol/kg) | [11] | |
| Venous Blood (fasting) | ~40 µM | [9] | |
| Small Intestine (bacterial overgrowth) | 2 µM - 700 µM | [9] | |
| Newborn Blood Spot (for isovaleric acidemia screening) | 0.8 - 6 µmol/L (mild/intermediate) | [10] | |
| Newborn Blood Spot (for isovaleric acidemia screening) | up to 21.7 µmol/L (severe) | [10] | |
| Plants | Valeriana officinalis Root Essential Oil | 0 - 2.1% | |
| Food | Swiss-type Cheese | 1.4 mg/100g (raw milk) | [7] |
| Swiss-type Cheese | 0.24 mg/100g (pasteurized/microfiltrated milk) | [7] | |
| Cheese (with P. freudenreichii) | 20 - 63 mg/kg | [7] | |
| Beer (flavor threshold) | 1 - 1.5 mg/L | [6] |
Table 1: Quantitative Occurrence of Isovaleric Acid in Various Natural Sources.
Experimental Protocols for Isovaleric Acid Analysis
The accurate quantification of isovaleric acid requires specific extraction and analytical methods due to its volatility and presence in complex matrices. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common techniques.
Extraction of Isovaleric Acid from Plant Material
A general procedure for the extraction of acidic compounds from plant material involves the following steps:
-
Drying and Grinding: The plant material (e.g., Valeriana officinalis roots) is first dried to a constant weight and then finely ground to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent. A common method is maceration, where the material is soaked in a solvent (e.g., an aqueous alcohol solution) for a period of time with periodic agitation.[12][13]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated extract.
-
Purification (Optional): Further purification steps, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove interfering compounds. For isolating isovaleric acid, ion-exchange chromatography can be employed.[12]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like isovaleric acid.
4.2.1. Sample Preparation and Derivatization (for biological fluids)
-
Acidification: The sample (e.g., plasma, fecal extract) is acidified with an acid like hydrochloric acid to convert isovalerate salts to the volatile isovaleric acid form.[14]
-
Extraction: The acidified sample is extracted with an organic solvent such as diethyl ether or methyl tert-butyl ether.[14]
-
Derivatization (Optional but common): To improve chromatographic properties and sensitivity, isovaleric acid can be derivatized. A common method involves esterification, for example, using isobutyl chloroformate/isobutanol.[15]
-
Internal Standard: A known amount of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added at the beginning of the sample preparation to correct for variations in extraction and analysis.[16]
4.2.2. GC-MS Instrumental Parameters (Example)
-
Gas Chromatograph: Agilent 7890B GC system or similar.[15]
-
Column: A polar capillary column suitable for fatty acid analysis, such as a DB-FFAP (free fatty acid phase) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 40°C, hold for 2 minutes, ramp to 95°C at 40°C/min, hold for 1 minute, ramp to 140°C at 5°C/min, and finally ramp to 200°C at 40°C/min.[14]
-
Injector: Split/splitless injector, with the mode depending on the sample concentration. Injector temperature is typically set around 220-250°C.[16]
-
Mass Spectrometer: Agilent 5977B MSD or similar, operated in electron ionization (EI) mode.[15]
-
Data Acquisition: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[14][17]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another highly sensitive and specific method for the quantification of isovaleric acid, particularly in complex biological matrices. This technique often requires derivatization to enhance ionization efficiency and chromatographic retention.
Biological Significance and Signaling Pathways
Isovaleric acid is not just a metabolic byproduct; it actively participates in cellular signaling and has physiological effects.
Leucine Catabolism Pathway
The primary endogenous source of isovaleric acid in mammals is the catabolism of the branched-chain amino acid leucine. This pathway is crucial for energy production, especially in muscle tissue.
Caption: Leucine Catabolism Pathway leading to Isovaleryl-CoA.
A deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the buildup of isovaleryl-CoA, which is then hydrolyzed to isovaleric acid, resulting in the clinical condition of isovaleric acidemia.[10]
Signaling Pathways
Isovaleric acid and other SCFAs are increasingly recognized as important signaling molecules, particularly in the gut.
5.2.1. G-Protein Coupled Receptors (GPCRs)
Short-chain fatty acids can act as ligands for a class of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41). While the primary ligands for these receptors are acetate, propionate, and butyrate, branched-chain fatty acids like isovalerate may also interact with these or other GPCRs to elicit cellular responses.
5.2.2. Colonic Smooth Muscle Relaxation
Studies have shown that isovaleric acid can cause relaxation of colonic smooth muscle. This effect is mediated through the activation of a protein kinase A (PKA) signaling cascade.[9] This suggests a role for isovaleric acid in regulating gut motility.
Caption: Isovaleric acid-induced PKA signaling in colonic smooth muscle.
5.2.3. Gut-Brain Axis
The gut microbiota and their metabolites, including isovaleric acid, play a crucial role in the bidirectional communication between the gut and the brain, known as the gut-brain axis.[18][19] Dysregulation of the gut microbiome and altered levels of SCFAs, including isovaleric acid, have been associated with various neurological and psychiatric conditions, such as depression.[3][18] The mechanisms are complex and may involve modulation of the immune system, the hypothalamic-pituitary-adrenal (HPA) axis, and neurotransmitter systems.[3]
Conclusion
Isovaleric acid is a multifaceted molecule with a broad natural distribution and significant biological roles. Its presence in plants and fermented foods contributes to their sensory characteristics, while its production by the gut microbiota and its role as a metabolite of leucine catabolism highlight its importance in host physiology. The development of precise analytical techniques has enabled a deeper understanding of its quantitative presence in various biological matrices. Future research will likely further elucidate the specific mechanisms by which isovaleric acid and its salts act as signaling molecules, particularly within the complex interplay of the gut-brain axis, potentially opening new avenues for therapeutic interventions in metabolic and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 4. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Isovaleric Acid - Milk The Funk Wiki [milkthefunk.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Does isovaleric acid play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Isovalerate in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerate, a branched-chain fatty acid, plays a significant role in bacterial metabolism and is a precursor for various industrially relevant compounds. Understanding its biosynthesis is crucial for applications ranging from the development of novel antimicrobial agents to the metabolic engineering of microorganisms for the production of biofuels and specialty chemicals. This technical guide provides an in-depth exploration of the core metabolic pathways responsible for isovalerate synthesis in bacteria, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.
Core Biosynthesis Pathway: The Leucine Degradation Pathway
The primary route for isovalerate biosynthesis in a wide range of bacteria is through the catabolism of the branched-chain amino acid, L-leucine.[1] This pathway involves a series of enzymatic reactions that convert leucine into isovaleryl-CoA, which can then be hydrolyzed to isovalerate. The key steps and enzymes are outlined below.
Step 1: Transamination of L-Leucine
The initial step is the reversible transfer of an amino group from L-leucine to an α-keto acid, typically α-ketoglutarate, to form α-ketoisocaproate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][3]
-
Enzyme: Branched-chain amino acid aminotransferase (EC 2.6.1.42)
-
Reaction: L-leucine + α-ketoglutarate ⇌ α-ketoisocaproate + L-glutamate
Step 2: Oxidative Decarboxylation of α-Ketoisocaproate
Next, α-ketoisocaproate undergoes oxidative decarboxylation to form isovaleryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[4]
-
Enzyme: Branched-chain α-keto acid dehydrogenase complex (EC 1.2.4.4)
-
Reaction: α-ketoisocaproate + NAD⁺ + Coenzyme A → Isovaleryl-CoA + NADH + H⁺ + CO₂
Step 3: Dehydrogenation of Isovaleryl-CoA (Further Catabolism)
In many organisms, isovaleryl-CoA is further catabolized. The first step in this downstream pathway is the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by isovaleryl-CoA dehydrogenase (IVD) .[1][5][6] While this leads away from isovalerate, the precursor, isovaleryl-CoA, is the key branch point.
-
Enzyme: Isovaleryl-CoA dehydrogenase (EC 1.3.8.4)
-
Reaction: Isovaleryl-CoA + FAD → 3-Methylcrotonyl-CoA + FADH₂
Step 4: Hydrolysis of Isovaleryl-CoA to Isovalerate
The final step to produce free isovalerate involves the hydrolysis of the thioester bond in isovaleryl-CoA. This can be catalyzed by various thioesterases .
-
Enzyme: Thioesterase (e.g., EC 3.1.2.-)
-
Reaction: Isovaleryl-CoA + H₂O → Isovalerate + Coenzyme A
The overall pathway from leucine to isovalerate is depicted in the following diagram:
Alternative Biosynthesis Pathway: The Isovalerate Carboxylation Pathway
In some anaerobic bacteria, particularly those found in the rumen, an alternative pathway exists where isovalerate serves as a precursor for the synthesis of leucine. This pathway involves the carboxylation of isovalerate. While this is the reverse of the degradative pathway, it highlights the metabolic versatility of bacteria in different environments.
Regulation of Isovalerate Biosynthesis
The biosynthesis of isovalerate is tightly regulated, primarily at the level of gene expression of the enzymes involved in the leucine degradation pathway. In many bacteria, the genes for leucine/isovalerate utilization are organized in an operon, often designated as the liu operon (e.g., liuRABCDE).[1]
The expression of the liu operon is typically induced by the presence of leucine or isovalerate in the growth medium. A transcriptional regulator, often of the GntR family, is responsible for repressing the operon in the absence of an inducer. When the inducer is present, it binds to the repressor, causing a conformational change that prevents the repressor from binding to the operator region of the operon, thus allowing for transcription of the liu genes.
Quantitative Data on Enzyme Kinetics and Isovalerate Production
The efficiency of isovalerate biosynthesis is dependent on the kinetic properties of the enzymes in the pathway and the overall metabolic flux within the cell. The following tables summarize key quantitative data from various bacterial species.
Table 1: Kinetic Parameters of Key Enzymes in Isovalerate Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Branched-chain amino acid aminotransferase (BCAT) | Escherichia coli | L-Leucine | - | - | [7] |
| α-Ketoisocaproate | - | - | [7] | ||
| Isovaleryl-CoA Dehydrogenase (LiuA) | Pseudomonas aeruginosa | Isovaleryl-CoA | 2.3 | - | [8][9] |
| Isovaleryl-CoA Dehydrogenase (IVD) | Human (recombinant) | Isovaleryl-CoA | 1.0 | 4.3 x 10⁶ M⁻¹s⁻¹ (kcat/Km) | [1][5] |
Table 2: Isovalerate Production in Engineered E. coli
| Strain Engineering Strategy | Dehydrogenase Used | Isovalerate Titer (mg/L) | Reference |
| Amplified 2-ketoacid pathway, screened decarboxylases and dehydrogenases | AldB | ~150 | [10] |
| AldH | ~200 | [10] | |
| KDHba | ~250 | [10] | |
| PadA | ~300 | [10] |
Experimental Protocols
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol is adapted from methods using a chromogenic substrate to measure BCKDH activity.
Materials:
-
Cell-free extract containing BCKDH
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 2 mM NAD⁺, 0.2 mM Coenzyme A
-
Substrate: 5 mM α-ketoisocaproate
-
Chromogenic reagent: 0.2 mM 2,6-dichlorophenolindophenol (DCPIP)
-
Electron acceptor: 0.1 mM phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of Assay Buffer, 50 µL of DCPIP, and 50 µL of PMS.
-
Add 50 µL of the cell-free extract to the reaction mixture and incubate at 30°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of α-ketoisocaproate.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The rate of reaction is proportional to the BCKDH activity.
Quantification of Isovalerate in Bacterial Culture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction and quantification of isovalerate from a bacterial culture supernatant.
Materials:
-
Bacterial culture supernatant
-
Internal standard (e.g., deuterated isovalerate or another short-chain fatty acid not present in the sample)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Take a known volume of bacterial culture supernatant (e.g., 1 mL).
-
Add a known amount of the internal standard.
-
Acidify the sample to a pH of ~2 with HCl to protonate the fatty acids.
-
-
Extraction:
-
Extract the acidified sample with an equal volume of ethyl acetate by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction process twice and pool the organic layers.
-
-
Drying and Derivatization:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of MTBSTFA in pyridine) to the dried residue.
-
Incubate at 60°C for 30 minutes to form the silyl esters of the fatty acids.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the fatty acid derivatives.
-
Monitor for the characteristic ions of the isovalerate derivative and the internal standard in selected ion monitoring (SIM) mode for accurate quantification.
-
Create a standard curve using known concentrations of isovalerate to determine the concentration in the sample.[11][12][13]
-
Engineering E. coli for Isovalerate Production
This protocol provides a logical workflow for the metabolic engineering of E. coli to enhance isovalerate production.
Logical Workflow:
-
Host Strain Selection: Start with an E. coli strain that is suitable for metabolic engineering, such as BL21(DE3) or a derivative with relevant gene knockouts to reduce byproduct formation.
-
Pathway Gene Selection:
-
Branched-chain amino acid aminotransferase (BCAT): Overexpress a native or heterologous ilvE gene.
-
α-Ketoacid Decarboxylase: Introduce a heterologous α-ketoacid decarboxylase (e.g., kivd from Lactococcus lactis) to convert α-ketoisocaproate to isobutyraldehyde.
-
Aldehyde Dehydrogenase: Overexpress a robust aldehyde dehydrogenase (e.g., PadA from E. coli) to convert isobutyraldehyde to isovalerate.
-
-
Plasmid Construction:
-
Clone the selected genes into one or more expression plasmids under the control of inducible promoters (e.g., T7 or arabinose-inducible promoters).
-
Ensure compatible origins of replication and antibiotic resistance markers if using multiple plasmids.
-
-
Strain Construction:
-
Transform the host E. coli strain with the engineered plasmids.
-
Verify the successful transformation by plasmid sequencing and/or PCR.
-
-
Fermentation and Production Analysis:
-
Culture the engineered strain in a suitable medium with an appropriate carbon source (e.g., glucose).
-
Induce gene expression at the optimal cell density.
-
Monitor cell growth and isovalerate production over time using the GC-MS method described above.
-
Optimize fermentation conditions (e.g., temperature, pH, inducer concentration) to maximize isovalerate titer.
-
References
- 1. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of isovaleryl-CoA dehydrogenase (LiuA) of Pseudomonas aeruginosa and the importance of liu genes fora functional catabolic pathway of methyl-branched compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Sodium Isovalerate in Fecal Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1][2][3][4] Isovaleric acid, a branched-chain fatty acid, is one such SCFA and is of significant interest in gut health and disease research.[5] Its quantification in fecal samples provides valuable insights into microbial activity and host-microbe interactions.[3][4][6] Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable analytical technique for the separation and quantification of volatile compounds like SCFAs in complex biological matrices such as feces.[1][6][7] This application note provides a detailed protocol for the quantification of isovalerate (measured as isovaleric acid) in fecal samples using GC-MS, including sample preparation, derivatization, and instrument analysis.
Principle
The quantification of sodium isovalerate in feces involves the initial acidification of the sample to convert the salt form to the more volatile isovaleric acid. The SCFAs are then extracted from the fecal matrix. Due to their polar nature and to improve chromatographic separation and detection, the extracted SCFAs are chemically derivatized to form more volatile and thermally stable esters or silylated compounds.[3][4][6][7] These derivatives are then separated by gas chromatography and detected and quantified by mass spectrometry.[8]
Experimental Workflow
The overall experimental workflow for the quantification of isovalerate in fecal samples is depicted below.
References
- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Quantitative Analysis of Sodium Isovalerate in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isovalerate, the sodium salt of isovaleric acid, is a short-chain fatty acid (SCFA) that plays a significant role in various physiological and pathological processes. Isovaleric acid is a product of leucine metabolism and is also produced by the gut microbiota.[1][2] Accurate and reliable quantification of isovalerate in plasma is crucial for clinical diagnostics, particularly in screening for organic acidemias like isovaleric acidemia, and for research in areas such as gut microbiome, metabolic disorders, and drug development.[1][3]
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The method involves protein precipitation, derivatization of isovaleric acid with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and mass spectrometric sensitivity, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode.[4][5][6][7]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, from plasma sample collection to data analysis.
Caption: Experimental workflow for the quantification of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Isovaleric Acid-d7 (internal standard)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (drug-free)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and isovaleric acid-d7 in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the isovaleric acid-d7 primary stock solution with 50% methanol.
Sample Preparation and Derivatization
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard (isovaleric acid-d7).[5]
-
Vortex for 1 minute and centrifuge at high speed for 5 minutes to precipitate proteins.[5]
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of 50 mM 3-NPH·HCl solution (in 50% methanol) and 50 µL of 50 mM EDC·HCl solution containing 7% pyridine (in 50% methanol).[5][8]
-
Vortex and incubate the mixture at 37°C for 30 minutes.[8]
-
Quenching: After incubation, dilute the reaction mixture with 250 µL of 0.5% formic acid in water.[8]
-
Centrifuge the sample to remove any particulates before transferring to an HPLC vial for analysis.
The derivatization of isovaleric acid with 3-NPH is illustrated below.
Caption: Derivatization of isovaleric acid with 3-NPH.
HPLC-MS/MS Conditions
HPLC System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 80 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometer:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isovaleric Acid-3-NPH | 236.1 | 137.0 | 15 |
| Isovaleric Acid-d7-3-NPH (IS) | 243.1 | 137.0 | 15 |
Note: Collision energy may require optimization depending on the instrument used.
Quantitative Data Summary
The performance of the method should be evaluated according to regulatory guidelines.[9] The following tables summarize typical validation parameters for the analysis of this compound in plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Low QC | 30 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Mid QC | 500 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High QC | 4000 | < 15% | < 15% | 85 - 115% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Conclusion
This application note provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human plasma. The use of 3-NPH derivatization significantly improves the analytical performance, making this method suitable for both clinical and research applications. The detailed experimental procedures and performance characteristics should enable researchers and scientists to successfully implement this method in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Sodium Isovalerate in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium isovalerate, a sodium salt of isovaleric acid, is a short-chain fatty acid (SCFA) that is increasingly recognized for its potential therapeutic effects. As a metabolite produced by gut microbiota, it plays a role in various physiological processes. In the context of cell culture, this compound is a valuable tool for investigating cellular mechanisms, including the regulation of epithelial barrier function, histone deacetylase (HDAC) inhibition, and the modulation of signaling pathways involved in cell proliferation and inflammation. These application notes provide detailed protocols for the use of this compound in key cell culture experiments and summarize its effects on various cellular parameters.
Data Presentation
Table 1: Effects of this compound and Comparators on Transepithelial Electrical Resistance (TEER)
| Compound | Cell Line | Concentration | Incubation Time | Change in TEER | Reference |
| This compound | Porcine ileum organoid-derived cell monolayers | 5 mM | 48h | Increased | [1] |
| Sodium Butyrate | Porcine ileum organoid-derived cell monolayers | 5 mM | 48h | Increased | [1] |
| Sodium Butyrate | Caco-2 | 2 mM | 24h | Increased | [2] |
| Sodium Butyrate | cdx2-IEC | Not specified | Not specified | Increased | [3] |
| Sodium Propionate | IL-13-stimulated EPC2 ALI cultures | 10 mM | 14 days | Counteracted IL-13-induced decrease | [4] |
Table 2: Effects of this compound and Comparators on Gene Expression
| Compound | Cell Line | Gene | Fold Change | Incubation Time | Reference |
| This compound | Porcine ileum organoid-derived cell monolayers | SLPI, CXCL8, FABP6, PEPT1, ARG2, CHGA | Upregulated | 48h | [1] |
| This compound | Porcine ileum organoid-derived cell monolayers | OLFM4, MUC1, ATOH1, TFF3 | Reduced | 48h | [1] |
| This compound | Porcine ileum organoid-derived cell monolayers | GPX1, SOD2 | Upregulated | 48h | [1] |
| Sodium Butyrate | Porcine ileum organoid-derived cell monolayers | SLPI, CXCL8, FABP6, PEPT1, ARG2, CHGA | Upregulated | 48h | [1] |
| Sodium Butyrate | Porcine ileum organoid-derived cell monolayers | OLFM4, MUC1, ATOH1, TFF3 | Reduced | 48h | [1] |
| Sodium Butyrate | A5-DAP | PLAP mRNA | +31% | 48h | [5] |
| Sodium Butyrate | cdx2-IEC | Claudin-1 | Increased | Not specified | [3] |
Table 3: Cytotoxicity (IC50) of Short-Chain Fatty Acids in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Sodium Butyrate | MCF-7 (Breast Cancer) | 1.26 mM | 72h | [6][7] |
| Sodium Propionate | MCF-7 (Breast Cancer) | 4.5 mM | 72h | [6][7] |
| Sodium Butyrate | MDA-MB-231 (Breast Cancer) | 2.56 mM | 72h | [8] |
| Sodium Propionate | MDA-MB-231 (Breast Cancer) | 6.49 mM | 72h | [8] |
| Sodium Butyrate | MDA-MB-468 (Triple Negative Breast Cancer) | 3.1 mM | 72h | [9] |
Note: Specific IC50 values for this compound are not widely reported in the reviewed literature. The data for sodium butyrate and propionate are provided for comparative purposes.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, weigh the desired amount of this compound powder. To prepare a 1 M stock solution, weigh 124.11 mg of this compound for each mL of solvent.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile PBS or water to the tube.
-
Vortex or gently swirl the tube until the powder is completely dissolved.
-
Adjust the final volume to the desired concentration with sterile PBS or water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To assess the integrity of epithelial cell monolayers following treatment with this compound.
Materials:
-
Epithelial cells (e.g., Caco-2)
-
Transwell inserts
-
Complete cell culture medium
-
This compound
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Sterile PBS
-
70% Ethanol
Protocol:
-
Seed epithelial cells onto the apical side of the Transwell inserts and allow them to form a confluent monolayer. Monitor the formation of the monolayer by measuring TEER daily.
-
Once a stable, high TEER is achieved, treat the cells with the desired concentration of this compound in the apical and/or basolateral compartment. Include a vehicle control.
-
At specified time points, measure the TEER.
-
Before measurement, sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading.
-
Measure the resistance of a blank Transwell insert (without cells) containing the same medium to subtract the background resistance.
-
Calculate the TEER value (in Ω·cm²) by subtracting the blank resistance from the sample resistance and multiplying by the surface area of the Transwell membrane.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the changes in the expression of target genes in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.
-
Express the results as fold change in gene expression relative to the untreated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate enhances intestinal epithelial barrier function via up-regulation of tight junction protein Claudin-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate and propionate restore interleukin 13‐compromised esophageal epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sodium butyrate on the expression of genes transduced by retroviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
Application Notes and Protocols for In Vivo Studies of Sodium Isovalerate in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents. The dextran sodium sulfate (DSS)-induced colitis model is widely used due to its simplicity and its ability to mimic many of the clinical and histological features of human ulcerative colitis.
Short-chain fatty acids (SCFAs), produced by microbial fermentation of dietary fiber in the gut, have garnered significant interest for their role in maintaining intestinal homeostasis and their anti-inflammatory properties. While sodium butyrate is the most extensively studied SCFA in the context of colitis, emerging evidence suggests that other SCFAs, such as isovaleric acid, may also play a crucial role in gut health. This document provides a comprehensive, proposed experimental protocol to investigate the therapeutic potential of sodium isovalerate in a DSS-induced mouse model of colitis. The protocols outlined below are based on established methodologies for colitis induction and SCFA administration.
Data Presentation: Quantitative Summary Tables
The following tables are templates for summarizing the quantitative data that would be collected from the proposed in vivo study.
Table 1: Daily Disease Activity Index (DAI) Scores
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 |
| Control (Water) | |||||||
| DSS + Vehicle | |||||||
| DSS + this compound (Low Dose) | |||||||
| DSS + this compound (High Dose) |
DAI is calculated as the sum of scores for weight loss, stool consistency, and rectal bleeding (see Experimental Protocols for scoring criteria).
Table 2: Macroscopic and Histological Changes at Study Endpoint (Day 7)
| Treatment Group | Body Weight Change (%) | Colon Length (cm) | Spleen Weight (mg) | Histological Score |
| Control (Water) | ||||
| DSS + Vehicle | ||||
| DSS + this compound (Low Dose) | ||||
| DSS + this compound (High Dose) |
Values to be presented as mean ± standard error of the mean (SEM).
Table 3: Colonic Inflammatory Markers
| Treatment Group | MPO Activity (U/g tissue) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |
| Control (Water) | |||
| DSS + Vehicle | |||
| DSS + this compound (Low Dose) | |||
| DSS + this compound (High Dose) |
MPO: Myeloperoxidase; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha. Values to be presented as mean ± SEM.
Experimental Protocols
Animal Model and Housing
-
Animal Strain: C57BL/6 mice (male, 8-10 weeks old) are commonly used as they are susceptible to DSS-induced colitis.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and controlled temperature and humidity. They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
Preparation and Administration of this compound
-
Compound: this compound (Molecular Weight: 124.11 g/mol ).
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in sterile, nuclease-free water or phosphate-buffered saline (PBS) to the desired stock concentration.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Prepare fresh dosing solutions daily.
-
-
Administration:
-
Route: Oral gavage is a common and effective method for administering SCFAs.
-
Dosage: Based on studies with other SCFAs, a low dose (e.g., 100 mg/kg) and a high dose (e.g., 300 mg/kg) could be tested.
-
Frequency: Administer daily, starting one day before DSS induction and continuing throughout the study.
-
Volume: The volume for oral gavage in mice should typically be 100-200 µL.
-
Induction of Acute Colitis with Dextran Sodium Sulfate (DSS)
-
DSS Preparation: Prepare a 2.5% to 3.5% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water. The concentration may need to be optimized depending on the specific batch of DSS and the animal facility.
-
Induction Protocol:
-
On day 0, replace the regular drinking water of the experimental groups (excluding the control group) with the DSS solution.[1]
-
Provide the DSS solution ad libitum for 5-7 consecutive days.[2]
-
The control group should receive regular autoclaved drinking water throughout the experiment.
-
Monitor the mice daily.
-
Daily Monitoring and Disease Activity Index (DAI) Scoring
Daily monitoring of the clinical signs of colitis is crucial. The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.[3]
DAI Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The total DAI score is the sum of the scores for each parameter and can range from 0 to 12. A composite score can also be calculated by summing the individual scores and dividing by 3.[4]
Endpoint Analysis (Day 7)
-
Euthanasia: At the end of the experimental period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Macroscopic Evaluation:
-
Measure the final body weight.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.[5]
-
Remove and weigh the spleen.
-
-
Sample Collection:
-
Divide the colon into sections for histological analysis, cytokine measurement, and myeloperoxidase (MPO) assay.
-
For histology, fix a distal segment of the colon in 10% neutral buffered formalin.
-
For biochemical assays, snap-freeze colonic tissue in liquid nitrogen and store at -80°C.
-
-
Histological Analysis:
-
Paraffin-embed the formalin-fixed colon sections.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation severity and tissue damage based on a standardized histological scoring system.
-
Histological Scoring System:
| Score | Inflammation Severity | Epithelial Damage | Crypt Architecture |
| 0 | None | Intact epithelium | Normal |
| 1 | Mild infiltration | Focal erosions | Mild distortion |
| 2 | Moderate infiltration | Significant erosions | Moderate distortion |
| 3 | Severe infiltration with edema | Ulceration | Severe distortion, loss of crypts |
Scores for each parameter are summed to obtain a total histological score.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a quantitative marker of neutrophil infiltration and inflammation. Perform the MPO assay on homogenized colonic tissue using a commercially available kit.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the colonic tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Visualizations: Diagrams and Workflows
Experimental Workflow
Caption: Experimental workflow for investigating this compound in DSS-induced colitis.
Disease Activity Index (DAI) Calculation
Caption: Calculation of the Disease Activity Index (DAI).
Potential Signaling Pathway of Isovaleric Acid
Caption: Potential mechanism of isovaleric acid in dampening intestinal inflammation.
References
Application Notes and Protocols: Utilizing Sodium Isovalerate to Investigate Gut Barrier Function In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sodium isovalerate to study its effects on intestinal epithelial barrier function in vitro. The protocols detailed below are designed for researchers in academia and industry who are investigating the therapeutic potential of microbial metabolites in maintaining or restoring gut health.
Introduction
The intestinal epithelium forms a critical barrier that separates the host from the luminal environment, which contains a dense population of microbes and various antigens. The integrity of this barrier is paramount for preventing the translocation of harmful substances and pathogens into the systemic circulation. This barrier is primarily maintained by tight junctions (TJs), which are complex protein structures that seal the paracellular space between adjacent epithelial cells. Disruption of the gut barrier is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.
Short-chain fatty acids (SCFAs), produced by the gut microbiota through the fermentation of dietary fiber, are key modulators of intestinal barrier function. While butyrate is the most extensively studied SCFA for its barrier-enhancing properties, other SCFAs, including the branched-chain fatty acid (BCFA) isovalerate, are also gaining attention for their potential roles in gut health.[1][2][3] Isovalerate, derived from the bacterial fermentation of the amino acid leucine, has been shown to improve epithelial barrier function in vitro.[1][2][3]
These application notes will provide detailed protocols for assessing the impact of this compound on gut barrier integrity using well-established in vitro models: the Caco-2 cell monolayer and the Caco-2/HT-29 co-culture system.
In Vitro Models for Gut Barrier Assessment
Caco-2 Monolayer: The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used model for studying the intestinal barrier.[4] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with well-defined tight junctions, mimicking the absorptive enterocytes of the small intestine.[4][5]
Caco-2/HT-29 Co-culture: To create a more physiologically relevant model that includes a mucus layer, Caco-2 cells can be co-cultured with HT-29 cells, a human colorectal adenocarcinoma cell line capable of differentiating into mucus-producing goblet cells.[6][7][8][9][10] The presence of mucus is a critical component of the gut barrier, influencing the transport of molecules and interactions with the microbiota.
Key Assays for Gut Barrier Function
Transepithelial Electrical Resistance (TEER): TEER is a quantitative measure of the integrity of the tight junction dynamics in epithelial and endothelial cell culture models.[4] It measures the electrical resistance across the cell monolayer, with higher TEER values indicating a less permeable, or "tighter," barrier.[4]
Paracellular Permeability Assay: This assay measures the flux of non-metabolized, hydrophilic molecules of a specific size across the cell monolayer through the paracellular pathway.[11] Fluorescently labeled markers, such as fluorescein isothiocyanate (FITC)-dextran, are commonly used. A decrease in the passage of these markers from the apical to the basolateral compartment signifies enhanced barrier function.[11]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of isovalerate and the related, well-characterized SCFA, butyrate, on gut barrier function.
Table 1: Effect of Isovalerate and Butyrate on Transepithelial Electrical Resistance (TEER)
| Compound | Cell Model | Concentration | Incubation Time | Change in TEER | Reference |
| Isovalerate | Porcine Ileum Organoid Monolayers | 3 mM | 12-48 hours | Increased | [2] |
| Isovalerate | Porcine Ileum Organoid Monolayers | 5 mM | 12-48 hours | Increased | [2] |
| Sodium Butyrate | cdx2-IEC monolayers | Not specified | Not specified | Increased | [12] |
| Sodium Butyrate | Caco-2 cells (LPS-induced inflammation) | 1 mM | Not specified | Restored decreased TEER | [13] |
| Butyrate | Porcine Ileum Organoid Monolayers | 1, 3, 5 mM | 24-48 hours | Increased | [2] |
Table 2: Effect of Isovalerate and Butyrate on Paracellular Permeability
| Compound | Cell Model | Marker | Concentration | Incubation Time | Change in Permeability | Reference |
| Isovalerate | Porcine Ileum Organoid Monolayers | Not specified | 3, 5 mM | 48 hours | Decreased | [2] |
| Sodium Butyrate | cdx2-IEC monolayers | FD-40 (40 kDa Dextran) | Not specified | Not specified | Decreased FD-40 flux | [12] |
Table 3: Effect of Isovalerate and Butyrate on Tight Junction and Adherens Junction Gene Expression
| Compound | Cell Model | Gene | Concentration | Change in mRNA Expression | Reference |
| Butyrate | Porcine Ileum Organoid Monolayers | CLDN2 | 3, 5 mM | Decreased | [2] |
| Butyrate | Porcine Ileum Organoid Monolayers | CDH1 (E-cadherin) | 3, 5 mM | Increased | [2] |
| Sodium Butyrate | Weaned Piglet Ileum | CLDN1 | 0.2% in diet | Upregulated | [14] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Caco-2 Monolayer Barrier Function
This protocol details the procedure for evaluating the impact of this compound on the integrity of a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids (NEAA)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Transwell® inserts (0.4 µm pore size) for 24-well plates
-
This compound
-
FITC-dextran (4 kDa)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
Once cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 1 x 10^5 cells/cm².[15]
-
Add complete culture medium to both the apical (200 µL) and basolateral (800 µL) chambers.
-
Culture the cells for 21-25 days to allow for full differentiation and formation of a tight monolayer. Change the medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in sterile culture medium. Based on effective concentrations of related SCFAs, a concentration range of 1-5 mM is recommended for initial experiments.[1][13]
-
After the 21-25 day differentiation period, replace the medium in the apical chamber with medium containing the desired concentrations of this compound. The basolateral chamber should contain fresh, standard culture medium.
-
Include a vehicle control (medium without this compound).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before and after the treatment period, measure the TEER of the Caco-2 monolayers.
-
Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in a sterile hood.[16]
-
Equilibrate the electrodes in fresh, warm (37°C) culture medium for at least 15 minutes.[16][17]
-
Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.[16]
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank Transwell® insert (without cells) containing medium to subtract from the cell monolayer readings.
-
Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the membrane. (TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) × Area_membrane).
-
A TEER value of ≥200-250 Ω·cm² is typically considered acceptable for a confluent Caco-2 monolayer.[6][16][18]
-
-
Paracellular Permeability Assay (FITC-Dextran):
-
After the final TEER measurement, gently wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).[15]
-
Add 900 µL of fresh HBSS to the basolateral chamber.
-
Add 200 µL of HBSS containing 1 mg/mL of 4 kDa FITC-dextran to the apical chamber.
-
Incubate the plate at 37°C for 1-2 hours.
-
After incubation, collect a sample (e.g., 100 µL) from the basolateral chamber.
-
Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).[5][19]
-
A standard curve of known FITC-dextran concentrations should be prepared to quantify the amount that has passed through the monolayer.
-
A decrease in FITC-dextran in the basolateral chamber of treated cells compared to the control indicates an improvement in barrier function.
-
Protocol 2: Caco-2/HT-29 Co-culture Model
This protocol adapts the above procedure for a co-culture system to include a mucus layer.
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 and HT-29 cells separately as described above.
-
Prepare a co-culture cell suspension by mixing Caco-2 and HT-29 cells at a ratio of 9:1 or 7:3.[6][7] The 9:1 ratio has been shown to yield high TEER values and good integrity.[6]
-
Seed the mixed cell suspension onto Transwell® inserts as described in Protocol 1.
-
Culture for 21 days to allow for differentiation and formation of a polarized, mucus-secreting monolayer.[6]
-
-
Treatment and Barrier Function Assessment:
-
Follow steps 2, 3, and 4 from Protocol 1 for this compound treatment, TEER measurement, and the paracellular permeability assay.
-
Visualizations
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HT29-MTX/Caco-2 cocultures as an in vitro model for the intestinal epithelium: in vitro-in vivo correlation with permeability data from rats and humans. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Butyrate enhances intestinal epithelial barrier function via up-regulation of tight junction protein Claudin-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impacts of sodium butyrate on intestinal mucosal barrier and intestinal microbial community in a weaned piglet model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. culturecollections.org.uk [culturecollections.org.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Sodium Isovalerate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of sodium isovalerate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, the sodium salt of isovaleric acid, is a compound of interest in pharmaceutical and metabolic research. NMR spectroscopy is a powerful analytical technique for unambiguously confirming the chemical structure and assessing the purity of such small molecules. This application note outlines the necessary steps from sample preparation to spectral interpretation and includes predicted NMR data and illustrative diagrams to guide the user.
Introduction
This compound (sodium 3-methylbutanoate) is a short-chain fatty acid salt with the chemical formula C₅H₉NaO₂.[1][2] Its structure consists of a carboxylate group attached to an isobutyl group. The structural confirmation of this compound is critical in various research and development settings, including drug formulation and the study of metabolic pathways. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it an ideal tool for structural verification. This note presents a standard operating procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and integrations for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of isovaleric acid and its derivatives, taking into account the electronic effect of the carboxylate anion.[3][4][5]
¹H NMR Spectrum (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (2H) | ~ 2.1-2.3 | Doublet (d) | 2H |
| H-b (1H) | ~ 2.0-2.2 | Nonet (m) | 1H |
| H-c (6H) | ~ 0.9-1.0 | Doublet (d) | 6H |
¹³C NMR Spectrum (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~ 180-185 |
| C-2 (CH₂) | ~ 45-50 |
| C-3 (CH) | ~ 25-30 |
| C-4 (CH₃) | ~ 22-25 |
Experimental Protocols
A meticulous experimental approach is crucial for obtaining high-quality NMR spectra.
Sample Preparation
Proper sample preparation is essential for acquiring high-resolution NMR spectra.[6][7]
-
Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]
-
Solvent Selection: Deuterated water (D₂O) is the recommended solvent due to the ionic nature of this compound. Use approximately 0.6-0.7 mL of D₂O.[6]
-
Dissolution: Dissolve the weighed this compound in D₂O in a small, clean vial before transferring the solution to the NMR tube. This ensures complete dissolution and homogeneity.[8][9]
-
Internal Standard: For precise chemical shift referencing, an internal standard can be used. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are suitable options.[7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube.[9] Avoid transferring any solid particulates.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 10-12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-220 ppm
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard peak to 0 ppm or the residual solvent peak to its known chemical shift (for D₂O, ~4.79 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas for the ¹H NMR spectrum. The integration values should be normalized to represent the relative number of protons.
-
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and integrations.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for NMR Analysis
References
- 1. This compound | C5H9NaO2 | CID 23673832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Propyl isovalerate(557-00-6) 1H NMR [m.chemicalbook.com]
- 4. Isovaleric acid(503-74-2) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl isovalerate(108-64-5) 13C NMR spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for the Preparation and Use of Stable Isotope-Labeled Sodium Isovalerate in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for delineating metabolic pathways and quantifying metabolic fluxes in biological systems. Isovaleric acid, an intermediate in the catabolism of the branched-chain amino acid leucine, plays a significant role in cellular metabolism. The use of stable isotope-labeled sodium isovalerate allows researchers to trace the fate of the isovalerate carbon and hydrogen atoms through various metabolic pathways, providing critical insights into normal physiology and disease states, including inborn errors of metabolism like isovaleric acidemia.
These application notes provide detailed protocols for the synthesis, purification, and analytical application of stable isotope-labeled this compound for metabolic tracing studies in cell culture.
Data Presentation
Table 1: Commercially Available Stable Isotope-Labeled this compound
| Compound Name | Isotopic Purity | Label Position | Supplier Example | Catalog Number Example |
| This compound-1-¹³C | 99 atom % ¹³C | Carbon 1 | Sigma-Aldrich | 487643 |
| Isovaleric acid-d₉ | 98 atom % D | Uniformly Deuterated | MedChemExpress | HY-113643S |
Table 2: Expected Mass Shifts for Labeled Isovalerate and Key Metabolites
| Analyte | Labeling Pattern | Mass Shift (M+n) | Analytical Technique |
| Isovalerate | ¹³C₁ (at C1) | M+1 | GC-MS, LC-MS |
| Isovalerate | ¹³C₅ (uniform) | M+5 | GC-MS, LC-MS |
| Isovalerate | D₉ (uniform) | M+9 | GC-MS, LC-MS |
| 3-Hydroxyisovalerate | from ¹³C₅-Isovalerate | M+5 | GC-MS, LC-MS |
| Acetyl-CoA | from ¹³C₅-Isovalerate | M+2 | LC-MS/MS |
| Propionyl-CoA | from ¹³C₅-Isovalerate | M+3 | LC-MS/MS |
Experimental Protocols
Protocol 1: Synthesis of this compound-1-¹³C
This protocol describes the synthesis of this compound labeled at the carboxyl carbon using a Grignard reaction with ¹³CO₂.
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
¹³C-labeled carbon dioxide (¹³CO₂) gas
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, gas inlet tube)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carbonation: Cool the Grignard reagent to 0°C using an ice bath. Bubble ¹³CO₂ gas through the solution with vigorous stirring. The reaction is exothermic and will result in the formation of a solid precipitate. Continue the addition of ¹³CO₂ until the reaction ceases.
-
Hydrolysis: Slowly add aqueous HCl to the reaction mixture to quench the unreacted Grignard reagent and protonate the carboxylate salt. The mixture will separate into two layers.
-
Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Purification of Isovaleric Acid-1-¹³C: Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and filter. Remove the diethyl ether by rotary evaporation. The resulting crude isovaleric acid-1-¹³C can be purified by vacuum distillation.
-
Salt Formation: Dissolve the purified isovaleric acid-1-¹³C in ethanol. Add a stoichiometric amount of a standardized solution of sodium hydroxide in ethanol. The this compound-1-¹³C will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound-1-¹³C.
Protocol 2: Purification of this compound by Recrystallization
This protocol is for the purification of synthesized or commercially obtained this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is suitable for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently to facilitate dissolution.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Stable Isotope Tracing in Cultured Cells (e.g., HepG2)
This protocol outlines the use of ¹³C-labeled this compound to trace leucine catabolism in a liver cell line.
Materials:
-
HepG2 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C-labeled this compound
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold, 80%)
-
Cell scrapers
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare a culture medium containing the desired concentration of ¹³C-labeled this compound. The standard medium should be replaced with a custom medium where unlabeled this compound (if present) is replaced by the labeled counterpart. The medium should be supplemented with dFBS to minimize the presence of unlabeled isovalerate and related metabolites.
-
Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled isovalerate. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are recommended to determine the kinetics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis.
-
Protocol 4: Derivatization of Isovalerate for GC-MS Analysis
For GC-MS analysis, the polar carboxylic acid group of isovalerate needs to be derivatized to a more volatile form. Silylation is a common method.
Materials:
-
Dried metabolite extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (or other suitable solvent)
-
Heating block or oven
Procedure:
-
Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of pyridine (e.g., 50 µL).
-
Derivatization: Add MSTFA + 1% TMCS (e.g., 50 µL) to the reconstituted extract.
-
Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes to complete the derivatization reaction.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 5: Sample Preparation for NMR Analysis
NMR spectroscopy can be used to analyze the isotopic enrichment without derivatization.
Materials:
-
Dried metabolite extract
-
Deuterated solvent (e.g., D₂O, methanol-d₄)
-
Internal standard (e.g., TSP, maleic acid) for quantification
-
NMR tubes
Procedure:
-
Drying: Dry the metabolite extract completely.
-
Reconstitution: Reconstitute the dried extract in a precise volume of a suitable deuterated solvent containing a known concentration of an internal standard.
-
Transfer: Transfer the solution to an NMR tube.
-
Analysis: Acquire ¹H and/or ¹³C NMR spectra to determine the concentration and isotopic enrichment of isovalerate and its downstream metabolites.
Mandatory Visualization
Caption: Experimental workflow for the preparation and use of stable isotope-labeled this compound.
Caption: Simplified pathway of Leucine catabolism showing the entry point for isovaleric acid tracing.
Application of Sodium Isovalerate in Flavor and Fragrance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isovalerate, the sodium salt of isovaleric acid, is a key compound in the field of flavor and fragrance research. It is recognized for its characteristic cheesy, sweaty, and slightly fruity aroma profile. This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance research, catering to researchers, scientists, and drug development professionals.
Physicochemical Properties and Sensory Profile
This compound is a white crystalline solid that is soluble in water. Its sensory characteristics are closely related to its parent compound, isovaleric acid, which is a volatile short-chain fatty acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Sodium 3-methylbutanoate |
| CAS Number | 539-66-2 |
| Molecular Formula | C₅H₉NaO₂ |
| Molecular Weight | 124.11 g/mol [1] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Table 2: Sensory Profile of Isovaleric Acid and its Salts
| Descriptor | Description |
| Cheesy | Reminiscent of aged cheeses like Parmesan or Romano. |
| Sweaty | Often associated with the smell of sweat or locker rooms. |
| Fruity | Can have underlying notes of apple or other fruits, especially in ester form. |
| Rancid | At high concentrations, it can be perceived as rancid or pungent. |
Applications in Flavor and Fragrance
This compound is primarily utilized as a flavor ingredient in a variety of food products to impart or enhance cheesy and savory notes. Its application extends to masking off-flavors and adding complexity to fragrance compositions.
Flavor Applications
The primary application of this compound in the flavor industry is in the creation of cheese flavors, particularly for processed cheese, cheese-flavored snacks, and sauces. It provides a characteristic aged cheese flavor.
Table 3: Recommended Starting Concentrations of Isovaleric Acid in Flavor Formulations [2]
| Food Product | Recommended Starting Concentration (ppm) |
| Blue Cheese Flavor | 5000 |
| Cheddar Cheese Flavor | 5000 |
| Butter Flavor | 100 |
| Condensed Milk Flavor | 100 |
| Brown Sugar Flavor | 50 |
| Black Tea Flavor | 500 |
| Vanilla Bean Flavor | 10 |
Note: These concentrations are for isovaleric acid and can serve as a starting point for this compound, adjusting for molecular weight differences and desired flavor intensity.
Fragrance Applications
In the fragrance industry, isovaleric acid and its derivatives can be used to add unique notes to compositions. Due to its strong and sometimes perceived as unpleasant odor, it is often used in trace amounts to add complexity or to mask other odors.
Experimental Protocols
Synthesis of this compound
This protocol describes a straightforward laboratory-scale synthesis of this compound from isovaleric acid and sodium hydroxide.
Materials:
-
Isovaleric acid (99% purity)
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Ethanol
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Prepare Sodium Hydroxide Solution: In a beaker, dissolve a stoichiometric amount of sodium hydroxide pellets in deionized water to create a 1 M solution. For example, to neutralize 10.21 g (0.1 mol) of isovaleric acid, dissolve 4.00 g (0.1 mol) of NaOH in 100 mL of deionized water.
-
Neutralization: Slowly add the 1 M NaOH solution to a beaker containing the isovaleric acid while stirring continuously with a magnetic stirrer. Monitor the pH of the solution. Continue adding the NaOH solution dropwise until the pH of the mixture reaches 7.0.
-
Solvent Removal: Transfer the neutralized solution to a round-bottom flask and remove the water using a rotary evaporator under reduced pressure.
-
Purification: The resulting solid is this compound. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.
Sensory Evaluation of Cheese Flavor
This protocol outlines a method for conducting a sensory evaluation of a cheese-flavored product containing this compound using a trained panel.
Objective: To assess the intensity of the "cheesy" attribute in a model cheese sauce with and without the addition of this compound.
Panelist Selection:
-
Select 8-12 panelists who are regular consumers of cheese products.
-
Screen panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and cheesy aromas.
Sample Preparation:
-
Control Sample: Prepare a basic cheese sauce formulation without any added cheesy flavor compounds.
-
Test Sample: Prepare the same cheese sauce formulation and add a predetermined concentration of this compound (e.g., starting with a concentration within the range suggested in Table 3, adjusted for the sauce matrix).
-
Portion the samples into small, coded cups. The samples should be served at a consistent and controlled temperature (e.g., 40°C).
Evaluation Procedure:
-
Provide panelists with the coded samples in a randomized order.
-
Instruct panelists to first smell the aroma of the sample and then taste it.
-
Panelists should rate the intensity of the "cheesy" attribute on a 15-point intensity scale (where 0 = not perceptible and 15 = extremely strong).
-
Provide water and unsalted crackers for palate cleansing between samples.[3]
-
Collect the data and perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in the perceived cheesy intensity between the control and test samples.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of isovaleric acid (from this compound) in a cheese matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler and fiber (e.g., Carboxen/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Analytical balance
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
Procedure:
-
Sample Preparation:
-
Weigh 2 g of the cheese sample into a 20 mL headspace vial.
-
Add 1 g of NaCl.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 2 mL of 2M HCl to acidify the sample and convert this compound to the volatile isovaleric acid.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a polar capillary column suitable for fatty acid analysis (e.g., DB-WAX or FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 8°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 30 to 300.
-
-
Quantification:
-
Identify isovaleric acid based on its retention time and mass spectrum.
-
Quantify the concentration of isovaleric acid by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Stability Testing of this compound in Aqueous Solution
This protocol outlines a basic stability study for this compound in an aqueous solution.
Objective: To evaluate the stability of this compound in an aqueous solution under different storage conditions.
Materials:
-
This compound
-
Deionized water
-
pH meter
-
Incubators/ovens set at different temperatures (e.g., 5°C, 25°C, 40°C)
-
Analytical method for quantification (e.g., GC-MS as described above, or HPLC)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1000 ppm). Adjust the pH if necessary for the specific study (e.g., to pH 5 and pH 7).
-
Storage: Aliquot the solution into sealed, airtight containers and store them at the different temperature conditions. Protect samples from light if photosensitivity is a concern.
-
Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method.
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the degradation rate and shelf-life of the solution under the tested conditions.
Signaling Pathways and Visualizations
The perception of isovaleric acid's aroma is initiated by its interaction with specific olfactory receptors in the nasal epithelium. The primary human olfactory receptor identified for isovaleric acid is OR11H7P[3][4].
Olfactory Signaling Pathway for Isovaleric Acid
The binding of isovaleric acid to its receptor triggers a G-protein-coupled signaling cascade.
Experimental Workflow for Flavor Analysis
The following diagram illustrates a typical workflow for the analysis of a flavor compound like this compound in a food product.
Regulatory Information
In the United States, substances used in food are regulated by the Food and Drug Administration (FDA). Flavoring agents can be "Generally Recognized as Safe" (GRAS) based on a history of safe use or scientific procedures. While specific GRAS notices for this compound were not identified in the search, related compounds like isoamyl isovalerate and ethyl isovalerate have FEMA (Flavor and Extract Manufacturers Association) numbers (2085 and 2463, respectively), indicating they are considered GRAS for their intended use as flavoring agents[4][5]. It is recommended to consult the latest FDA regulations and the FEMA GRAS list for the most current status of this compound for its intended use.
Conclusion
This compound is a valuable tool for flavor and fragrance chemists. Its distinct cheesy and sweaty notes can be used to create authentic cheese flavors and add complexity to a variety of other savory and even some sweet and beverage flavor profiles. The protocols and data presented in this document provide a foundation for researchers to effectively utilize this compound in their work. Further research into its stability in complex food matrices and its sensory interactions with other flavor compounds will continue to expand its application in the industry.
References
- 1. Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. nyscheesemakers.com [nyscheesemakers.com]
- 4. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isoamyl isovalerate, 659-70-1 [thegoodscentscompany.com]
Application Notes and Protocols for Cell-Based Assays to Assess the Bioactivity of Sodium Isovalerate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium isovalerate, a sodium salt of the branched-chain fatty acid isovaleric acid, is a metabolite produced by gut microbiota. Emerging research suggests its potential role in various physiological processes, including the regulation of cell proliferation, apoptosis, and inflammation. These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The assays described herein are fundamental tools for assessing its effects on cell viability, proliferation, apoptosis, and its influence on key signaling pathways. While specific quantitative data for this compound is limited in the current literature, data for the closely related short-chain fatty acid, sodium butyrate, is provided as a reference. Researchers are encouraged to use the provided protocols to generate specific data for this compound.
I. Cell Viability and Proliferation Assays
Cell viability and proliferation assays are crucial for determining the cytotoxic or cytostatic effects of this compound.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 mM) for 24, 48, or 72 hours. Include a vehicle control (culture medium).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Data Presentation (Reference Data for Sodium Butyrate):
| Cell Line | Treatment Duration | IC50 (mM) | Reference |
| MCF-7 (Breast Cancer) | 72h | 1.26 | [1] |
| SNU449 (Hepatocellular Carcinoma) | 24h | 6.976 | |
| SNU475 (Hepatocellular Carcinoma) | 24h | 4.175 | |
| SNU368 (Hepatocellular Carcinoma) | 24h | 4.550 |
B. BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Substrate Addition and Detection: Add the appropriate substrate and measure the signal (colorimetric or chemiluminescent) using a microplate reader.
Workflow for Cell-Based Assays:
Caption: General workflow for conducting cell-based assays with this compound.
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process that can be modulated by bioactive compounds.
A. Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Presentation (Reference Data for Sodium Butyrate):
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Reference |
| Bovine Skeletal Muscle Satellite Cells | 1 mM NaB (12h) | Increased | Significantly Increased | [1] |
| Human Renal Cell Carcinoma (ACHN) | 5 mM NaBt | - | Induced |
Note: Quantitative data for early vs. late apoptosis for NaBt was not specified.
B. Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer.
-
Signal Measurement: Measure fluorescence or luminescence using a microplate reader.
III. Histone Deacetylase (HDAC) Inhibition Assay
This compound, like other short-chain fatty acids, is a known inhibitor of histone deacetylases (HDACs). HDAC inhibition leads to hyperacetylation of histones, affecting chromatin structure and gene expression.
Experimental Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.
-
HDAC Reaction: Incubate the nuclear extracts with a fluorogenic HDAC substrate and this compound at various concentrations.
-
Developer Addition: Add a developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value.
Data Presentation (Reference Data for Sodium Butyrate):
| HDAC Isoform | IC50 (mM) | Reference |
| HDAC1 | 0.3 | |
| HDAC2 | 0.4 | |
| HDAC7 | 0.3 | |
| Overall HDAC activity | 0.80 | [2] |
HDAC Inhibition Signaling Pathway:
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
IV. Signaling Pathway Analysis
This compound may exert its effects through the modulation of key signaling pathways like NF-κB and mTOR.
A. NF-κB Reporter Assay
The NF-κB pathway is a crucial regulator of inflammation. This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements.
Experimental Protocol:
-
Cell Transfection: Transfect cells with an NF-κB luciferase reporter plasmid.
-
Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add luciferase substrate and measure the luminescent signal.
NF-κB Signaling Pathway:
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
B. Western Blot Analysis of mTOR Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
mTOR Signaling Pathway:
Caption: Potential inhibitory effect of this compound on the mTOR signaling pathway.
Disclaimer: The quantitative data provided in the tables are for sodium butyrate and are intended for reference purposes only, due to the limited availability of specific data for this compound. The experimental protocols provided are general guidelines and should be optimized for specific cell lines and experimental conditions.
References
Troubleshooting & Optimization
Troubleshooting solubility issues of sodium isovalerate in aqueous solutions
Technical Support Center: Sodium Isovalerate Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
Q2: How does temperature affect the solubility of this compound?
A2: For most salts, solubility in water increases with temperature.[2] It is reasonable to expect that the solubility of this compound will also increase as the temperature of the aqueous solution is raised. This allows for the preparation of more concentrated solutions at higher temperatures. However, users should be cautious about potential precipitation when cooling these solutions.
Q3: How does pH influence the solubility of this compound?
A3: The pH of the aqueous solution is a critical factor for the solubility of this compound. This compound is the salt of a weak acid, isovaleric acid (pKa ~4.78). In solutions with a pH above its pKa, the equilibrium will favor the ionized (isovalerate) form, which is highly water-soluble. At a pH below the pKa, the equilibrium will shift towards the protonated, non-ionized form (isovaleric acid), which is significantly less soluble in water and may precipitate out of solution.[3][4]
Q4: Can other salts in my solution affect the solubility of this compound?
A4: Yes, the presence of other salts can decrease the solubility of this compound through the "common ion effect".[5][6][7] If your solution already contains a high concentration of sodium ions from another salt (e.g., sodium chloride), it can reduce the solubility of this compound.[5][8] This is due to Le Chatelier's principle, where the excess common ion (Na+) shifts the dissolution equilibrium towards the solid, undissolved state.[6][7]
Troubleshooting Guide
Issue 1: A precipitate forms when I cool my this compound solution.
-
Cause: The solution was likely saturated or supersaturated at a higher temperature. As the temperature decreases, the solubility of this compound decreases, leading to precipitation.
-
Solution:
-
Re-warm the solution to redissolve the precipitate.
-
Consider using a lower concentration of this compound that will remain soluble at your target storage or experimental temperature.
-
If a high concentration is necessary, prepare the solution fresh before each use and maintain it at a temperature where the compound remains soluble.
-
Issue 2: My this compound solution appears cloudy or a precipitate forms after I adjust the pH.
-
Cause: This is likely due to the pH of the solution being too low (acidic). If the pH drops below the pKa of isovaleric acid (~4.78), the less soluble, protonated form of the acid will precipitate.
-
Solution:
-
Measure the pH of your solution.
-
If the pH is below 6, slowly add a dilute base (e.g., 0.1 M NaOH) while stirring to raise the pH. The precipitate should redissolve as the pH increases and the isovalerate form becomes dominant.
-
For future preparations, ensure your final solution is buffered to a pH well above 5.0.
-
Issue 3: I am unable to dissolve the desired amount of this compound in my buffer.
-
Cause: You may have exceeded the solubility limit of this compound under your specific experimental conditions (temperature, pH, presence of other solutes). The "common ion effect" from a sodium-based buffer (e.g., sodium phosphate) could also be a contributing factor.
-
Solution:
-
Increase Temperature: Gently warm the solution while stirring to increase solubility.
-
Check pH: Ensure the pH of your buffer is in the optimal range (pH > 6.0).
-
Modify Buffer: If using a high concentration sodium-based buffer, consider switching to a different buffer system (e.g., HEPES, Tris) that does not have a common ion.
-
Increase Volume: If possible, increase the volume of the solvent to prepare a more dilute solution.
-
Troubleshooting Workflow Diagram
References
- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 2. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Common-ion effect - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Isovalerate for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using sodium isovalerate for cell treatment. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is the sodium salt of isovaleric acid, a branched-chain fatty acid (BCFA) produced by gut microbiota from the breakdown of amino acids like leucine.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.[1][2] By inhibiting HDACs, isovalerate can lead to hyperacetylation of histones, making the DNA more accessible for transcription and altering the expression of various genes.[2][3] This mechanism is shared with other short-chain fatty acids (SCFAs) like sodium butyrate.[2][4]
Q2: What is a typical starting concentration range for treating cells with this compound?
A2: The optimal concentration of this compound is highly cell-type dependent and varies based on the desired biological outcome. Based on recent studies, a typical starting range is between 1 mM and 5 mM.[2] For example, in cell monolayers derived from porcine ileum organoids, concentrations of 3 mM and 5 mM were effective in enhancing the epithelial barrier function, while 1 mM showed fewer effects on gene expression.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What are the expected biological effects of this compound on cells?
A3: The effects are diverse and can be cell-specific. In intestinal epithelial cells, isovalerate has been shown to:
-
Enhance epithelial barrier function , as measured by an increase in Transepithelial Electrical Resistance (TEER).[1][2]
-
Upregulate genes involved in innate immunity, as well as markers for absorptive and enteroendocrine cells.[1][2]
-
Reduce the expression of stem cell and mucus-related genes.[1][2]
-
Increase the expression of antioxidant enzymes , an effect not observed with sodium butyrate.[1][2]
In other contexts, such as with the protozoan Tetrahymena pyriformis, isovalerate supplementation up to 5.0 mM led to an increase in iso-fatty acids in lipids and was associated with growth inhibition.[5]
Q4: How does this compound compare to sodium butyrate?
A4: Both this compound and sodium butyrate are short-chain fatty acids that act as HDAC inhibitors and share many biological effects.[2][6] For instance, both can enhance epithelial barrier function and regulate the expression of similar genes in intestinal cells.[2] However, some effects are specific. Isovalerate has been shown to upregulate antioxidant enzymes GPX1 and SOD1, while butyrate did not.[2] Conversely, sodium butyrate has been more extensively studied in cancer cell lines, where it is known to inhibit proliferation and induce apoptosis, often at concentrations between 0.5 mM and 5 mM.[7][8][9]
Q5: Can this compound be cytotoxic?
A5: Yes, like many biologically active molecules, this compound can be cytotoxic at higher concentrations. The threshold for cytotoxicity depends on the cell line and exposure time. For instance, in Tetrahymena pyriformis, growth inhibition was noted at concentrations up to 5.0 mM and became more pronounced at higher levels.[5] When starting with a new cell line, it is crucial to perform a viability assay (e.g., MTT or CCK-8) to determine the non-toxic and effective concentration range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death / Unexpected Cytotoxicity | Concentration is too high. | Perform a dose-response curve starting from a lower concentration (e.g., 0.5 mM) to determine the IC50. Check literature for concentrations used in similar cell types.[9][10] |
| Contamination of cell culture or treatment solution. | Ensure aseptic techniques. Filter-sterilize the this compound stock solution. | |
| Cell line is particularly sensitive. | Reduce the treatment duration. Ensure the cells are healthy and not overly confluent before treatment. | |
| No Observable Effect | Concentration is too low. | Increase the concentration in a stepwise manner (e.g., 1 mM, 3 mM, 5 mM, 10 mM).[2][7] |
| Insufficient treatment duration. | Extend the incubation time. Effects like changes in gene expression or barrier function may take 24-48 hours or longer to become apparent.[2] | |
| Inactive compound. | Ensure the this compound is stored correctly (cool, dry place). Prepare fresh stock solutions. Confirm the chemical identity and purity if possible. | |
| Inconsistent Results Between Experiments | Variability in cell passage number or confluency. | Use cells within a consistent, narrow passage number range. Seed cells at the same density and treat them at the same level of confluency for all experiments. |
| Inconsistent preparation of this compound solution. | Prepare a large batch of stock solution to use across multiple experiments. Aliquot and store at -20°C. Thaw a fresh aliquot for each experiment.[11] | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if necessary. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound and Sodium Butyrate in In Vitro Models
| Compound | Cell Model | Concentration Range | Observed Effect | Reference |
| This compound | Porcine Ileum Organoid Monolayers | 3 mM - 5 mM | Increased TEER (barrier function), altered gene expression (innate immunity, antioxidant enzymes). | [2] |
| Tetrahymena pyriformis | Up to 5 mM | Increased cellular iso-fatty acids, growth inhibition. | [5] | |
| CHO Cells | 2.5 mM (combined with isobutyrate and butyrate) | Enhanced specific productivity of a protein of interest. | [12] | |
| Sodium Butyrate | Human Colorectal Cancer Cells (HCT116, LoVo) | 1 mM - 10 mM | Dose-dependent inhibition of cell viability. | [7] |
| Human Breast Cancer Cells (MCF-7, etc.) | 2.5 mM | Maximum growth inhibition (85-90%). | [8] | |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | 5 mM - 10 mM | Decreased cell viability, cell cycle arrest at G0/G1. | [10] | |
| CHO Cells | 1 mM - 5 mM | Decreased cell viability, delayed apoptosis at lower culture temperatures. | [13][14] |
Experimental Protocols & Methodologies
Protocol 1: General Cell Treatment with this compound
This protocol provides a basic workflow for treating adherent cell lines.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluent) at the time of treatment.
-
Stock Solution Preparation:
-
Weigh out this compound powder in a sterile environment.
-
Dissolve in a suitable sterile solvent (e.g., PBS or serum-free culture medium) to make a concentrated stock solution (e.g., 100 mM or 1 M).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and gently add the medium containing this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: After incubation, harvest the cells for analysis (e.g., viability assay, RNA/protein extraction, flow cytometry).
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on mitochondrial activity.
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well (for a final volume of 100 µL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Transepithelial Electrical Resistance (TEER) Measurement
This protocol is for assessing the integrity of epithelial cell monolayers.
-
Cell Culture: Culture epithelial cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Treatment: Treat the cells by adding this compound to the apical and/or basolateral medium.[2]
-
TEER Measurement:
-
Use a TEER meter (e.g., an EVOM2™ Epithelial Voltohmmeter).
-
Equilibrate the electrodes in culture medium before use.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance (Ω).
-
Subtract the resistance of a blank insert (containing medium but no cells) from the reading of the cell-containing inserts.
-
Multiply the result by the surface area of the membrane (cm²) to express TEER as Ω·cm².
-
Measurements can be taken at various time points (e.g., 0, 12, 24, 48 hours) to monitor changes.[2]
-
Visualizations: Pathways and Workflows
Caption: A standard experimental workflow for treating cultured cells with this compound.
Caption: Proposed mechanism of this compound via HDAC inhibition.
Caption: A decision tree for troubleshooting common issues in cell treatment experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of isovalerate supplementation on growth and fatty acid composition of Tetrahymena pyriformis W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sodium Isovalerate in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of sodium isovalerate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) at a concentration of 1 M. Ensure the powder is completely dissolved by vortexing; gentle warming to 37°C can assist with dissolution if precipitation is observed[1]. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. For short-term storage, the solution can be kept at 4°C for up to 24 hours, although fresh preparation is highly recommended. For long-term storage, aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles[1].
Q2: What is the expected stability of this compound in cell culture media over time?
Q3: Can I freeze-thaw my this compound stock solution multiple times?
A3: It is not recommended to subject your this compound stock solution to multiple freeze-thaw cycles. Repeated freezing and thawing can lead to the degradation of the compound and introduce variability into your experiments. To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes before freezing[1].
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A4: Inconsistent results can arise from several factors. One primary reason could be the degradation of this compound in your stock solution or in the culture medium over the course of the experiment. As cells metabolize the compound, its effective concentration can decrease[2][3]. Other potential sources of variability include inconsistent cell seeding density, pipetting errors, and "edge effects" in multi-well plates. Ensure a homogenous cell suspension and calibrated pipettes are used. To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile media to maintain humidity.
Q5: Are there any known interactions between this compound and components of DMEM/F-12 medium?
A5: While specific chemical interactions between this compound and the numerous components of DMEM/F-12 are not extensively documented, the presence of various salts, amino acids, and vitamins in the medium could potentially influence the stability and bioavailability of the compound. The pH of the medium is a critical factor, as it can affect the ionization state of isovaleric acid[4]. DMEM/F-12 is typically buffered with sodium bicarbonate and may contain HEPES, which helps maintain a stable pH in the range of 7.2-7.4[5][6]. At this physiological pH, isovaleric acid will exist predominantly in its ionized form, this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Action |
| Reduced or no observable effect of this compound | 1. Degradation of the compound: The this compound in your stock solution or working solution may have degraded due to improper storage or handling. 2. Cellular metabolism: Cells may be rapidly metabolizing the this compound, reducing its effective concentration over time[2][3]. 3. Suboptimal concentration: The concentration used may be too low to elicit a response in your specific cell line. | 1. Prepare a fresh stock solution of this compound and store it in single-use aliquots at -20°C or -80°C[1]. 2. Consider replenishing the media with fresh this compound at regular intervals during your experiment. 3. Perform a dose-response experiment to determine the optimal concentration for your assay. |
| High variability between experimental replicates | 1. Inconsistent compound concentration: This could be due to uneven distribution in the media or degradation over time. 2. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable responses. 3. Pipetting errors: Inaccurate pipetting of this compound or other reagents. | 1. Ensure the this compound is thoroughly mixed into the media before adding it to the cells. Prepare fresh media for each experiment. 2. Ensure a homogenous cell suspension before and during plating. 3. Use calibrated pipettes and proper pipetting techniques. |
| Signs of cellular toxicity or unexpected morphological changes | 1. High concentration of this compound: Some cell types may be sensitive to higher concentrations of SCFAs. 2. Precipitation of the compound: At very high concentrations or in certain media formulations, this compound could potentially precipitate out of solution. 3. Contamination: The stock solution or culture may be contaminated. | 1. Perform a toxicity assay to determine the optimal non-toxic concentration range for your cells. 2. Visually inspect the media for any signs of precipitation. If observed, try using a lower concentration. 3. Always use sterile techniques when preparing and handling solutions. Filter-sterilize your stock solution. |
| Precipitate observed in the cell culture medium | 1. Interaction with media components: High concentrations of salts or other components in the media could lead to precipitation, especially after temperature changes. 2. pH shift: A significant change in the pH of the media could affect the solubility of its components. | 1. Ensure the medium is warmed to 37°C before adding supplements and that all components are fully dissolved. Avoid repeated freeze-thaw cycles of the medium. 2. Check the pH of your complete medium. Ensure your incubator's CO2 levels are appropriate for the sodium bicarbonate concentration in your medium. |
Stability of this compound in Cell Culture Media (DMEM/F-12)
While direct experimental data on the stability of this compound in DMEM/F-12 over time is limited, the following table provides an extrapolated overview based on the general stability of short-chain fatty acids in aqueous solutions. It is crucial to note that these are estimates, and for sensitive applications, empirical determination of stability under your specific experimental conditions is recommended. The primary mode of concentration loss in a cell culture setting is expected to be cellular uptake and metabolism rather than chemical degradation in a sterile, pH-controlled environment[2][3].
| Temperature | Time Point | Expected Stability of this compound | Notes |
| 4°C | 24 hours | High | Minimal degradation expected in sterile, buffered solution. |
| 7 days | Moderate to High | Some potential for slow degradation. Best to use fresh. | |
| Room Temp (25°C) | 24 hours | Moderate | Increased potential for degradation compared to 4°C. |
| 7 days | Low | Significant degradation is possible. Not recommended. | |
| 37°C (Incubator) | 24 hours | Moderate to Low | Increased rate of potential chemical degradation. Cellular metabolism will be the primary factor for concentration decrease. |
| 7 days | Very Low | Significant degradation and cellular consumption expected. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance and weighing paper/boat
Procedure:
-
Weighing: Accurately weigh out 1.241 g of this compound powder for a 10 mL final volume.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 5 mL of sterile water or PBS to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary[1].
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile 1 M stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term use. For immediate use, the solution can be stored at 4°C for up to 24 hours, though fresh preparation is highly recommended.
Protocol 2: Quantification of this compound in Cell Culture Media using GC-MS
This protocol is adapted from established methods for short-chain fatty acid analysis[7][8].
Materials:
-
Cell culture supernatant
-
Internal Standard (e.g., deuterated isovaleric acid)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable column (e.g., DB-FFAP)
Procedure:
-
Sample Collection: Collect cell culture supernatant and centrifuge to remove any cells or debris.
-
Internal Standard Spiking: To 100 µL of supernatant, add a known amount of the internal standard.
-
Acidification: Acidify the sample by adding 10 µL of 1.0 M HCl[7].
-
Liquid-Liquid Extraction: Add 200 µL of MTBE, vortex vigorously for 20 minutes, and then centrifuge for 5 minutes at high speed to separate the phases[7].
-
Sample Collection: Carefully transfer the upper organic layer (MTBE) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Transfer the dried organic phase to a GC-MS autosampler vial with a glass insert. Inject 1 µL of the sample into the GC-MS system.
-
Example GC conditions: Use a DB-FFAP column. Start with an initial oven temperature of 40°C for 2 minutes, then ramp to 140°C at 5°C/min, and finally to 200°C at 40°C/min[7]. Use helium as the carrier gas at a constant flow.
-
Example MS conditions: Use electron ionization (EI) at 70 eV. Set the transfer line, ion source, and quadrupole temperatures to 280°C, 230°C, and 150°C, respectively[7].
-
-
Quantification: Create a calibration curve using known concentrations of this compound and the internal standard. Quantify the amount of isovalerate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound in cell culture media using GC-MS.
Caption: Simplified metabolic pathway of isovaleryl-CoA in mitochondria.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
Preventing degradation of sodium isovalerate during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of sodium isovalerate samples to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the sodium salt of isovaleric acid, a short-chain fatty acid (SCFA). In research and pharmaceutical development, accurate quantification of this compound is crucial. Degradation of the sample can lead to erroneously low measurements, impacting the validity of experimental results.
Q2: What are the primary factors that can lead to the degradation of this compound during storage?
The primary factors contributing to the degradation of this compound in stored samples are:
-
Oxidation: As with other short-chain fatty acids, oxidation can occur, especially with prolonged exposure to air and light.[1][2]
-
Microbial Growth: Bacteria and fungi can utilize short-chain fatty acids as a carbon source, leading to their degradation.[3][4] This is particularly relevant for biological samples.
-
Temperature Fluctuations: Inconsistent storage temperatures can accelerate chemical degradation and support microbial growth.[5][6]
-
pH Changes: Although this compound is a salt, significant shifts in the sample's pH could potentially influence its stability.
Q3: What are the recommended storage conditions for this compound samples?
To maintain sample integrity, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term storage (weeks) -80°C for long-term storage (months to years) | Low temperatures slow down chemical reactions and inhibit microbial growth.[6] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon) if possible, especially for long-term storage. | Minimizes the risk of oxidation. |
| Light | Store in amber or opaque containers. | Protects the sample from photodegradation.[7] |
| Container | Use tightly sealed, sterile containers. | Prevents contamination and evaporation.[8][9] |
Q4: How long can I store my this compound samples?
The stability of this compound is dependent on the storage conditions and the sample matrix. For aqueous solutions stored at -80°C in tightly sealed containers, samples can be stable for several months to years.[6] However, it is best practice to analyze samples as soon as possible after collection. For any new sample type or extended storage period, it is advisable to conduct a stability study.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound.
Issue 1: I am observing a progressive decrease in this compound concentration in my stored samples.
-
Question: Are your samples stored at the correct temperature?
-
Answer: Verify that your freezer is maintaining the set temperature (-20°C or -80°C). Use a calibrated thermometer to check. Fluctuations in temperature can accelerate degradation.[6]
-
-
Question: Are your sample containers properly sealed?
-
Answer: Ensure container caps are tightly secured to prevent evaporation and exposure to air. For long-term storage, consider using caps with O-rings or sealing with paraffin film.
-
-
Question: Could there be microbial contamination?
-
Answer: If the samples are of biological origin, microbial degradation is a possibility.[3][4] Consider preparing samples under sterile conditions and storing them in sterile containers. Adding a bacteriostatic agent may be an option, but its compatibility with your downstream analysis must be verified.
-
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing stored samples.
-
Question: Could these be degradation products?
-
Answer: Yes, new peaks could indicate the presence of degradation products. While specific degradation pathways for this compound under storage conditions are not extensively documented, oxidation could lead to the formation of smaller carboxylic acids or other oxidized species.
-
-
Question: Have you checked your solvents and reagents?
-
Answer: Always run a blank (a sample with just the solvent) to ensure that the unexpected peaks are not coming from your analytical system.
-
Experimental Protocols
Protocol 1: Recommended Sample Storage Procedure
-
Sample Collection: Collect the sample using appropriate and clean techniques to minimize contamination.
-
Aliquoting: If the sample will be analyzed at multiple time points, aliquot it into smaller, single-use tubes. This avoids repeated freeze-thaw cycles of the entire sample.
-
Inert Gas Purge (Optional but Recommended): For maximum stability, gently flush the headspace of the sample container with an inert gas like nitrogen or argon before sealing.
-
Sealing: Tightly seal the container. For critical long-term studies, use high-quality cryovials with screw caps and O-rings.
-
Labeling: Clearly label each aliquot with the sample ID, date, and concentration.
-
Freezing: Immediately place the samples in a -80°C freezer.
-
Sample Retrieval: When ready for analysis, retrieve only the required number of aliquots, keeping the remaining samples frozen. Thaw the samples on ice to minimize degradation during thawing.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for short-chain fatty acid analysis.[10]
-
Mobile Phase: A common mobile phase is a dilute acid, such as 0.005 N H₂SO₄ in water. The acidic mobile phase protonates the isovalerate to isovaleric acid for better retention on a C18 column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at 210 nm.[10]
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Centrifuge the sample to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of your calibration curve.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in your samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Potential degradation routes for this compound.
Caption: Workflow for optimal sample preservation.
Caption: Decision tree for troubleshooting sample degradation.
References
- 1. Storage stability and fatty acid composition of Sanliurfa butterfat [hrcak.srce.hr]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Syntrophic Isovalerate-Degrading Bacteria and Their Energetic Cooperation with Methanogens in Methanogenic Chemostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response of Isovalerate-Degrading Methanogenic Microbial Community to Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. aurochemicals.com [aurochemicals.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. Sampling: Chemicals, solid - SAMANCTA [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the derivatization of isovalerate for GC analysis
Welcome to the technical support center for the derivatization of isovalerate and other short-chain fatty acids (SCFAs) for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of isovalerate necessary for GC analysis?
A1: Isovalerate, a short-chain fatty acid, is a polar and non-volatile compound due to the presence of a carboxylic acid group.[1][2] This polarity leads to strong intermolecular hydrogen bonding, which prevents it from readily vaporizing at temperatures suitable for GC analysis.[2] Derivatization chemically modifies the carboxylic acid group, replacing the active hydrogen with a less polar functional group.[1][3] This process increases the volatility and thermal stability of isovalerate, making it amenable to GC analysis, and also improves chromatographic peak shape and detector response.[4][5]
Q2: What are the most common derivatization methods for isovalerate?
A2: The two most common methods for derivatizing carboxylic acids like isovalerate are:
-
Silylation: This method replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[3] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
-
Esterification (or Alkylation): This method converts the carboxylic acid into an ester, typically a methyl, propyl, or butyl ester.[3][7] This can be achieved using reagents like boron trifluoride in an alcohol (e.g., BF3-methanol) or various chloroformates such as isobutyl chloroformate.[8][9]
Q3: I am seeing multiple peaks in my chromatogram for a pure isovalerate standard after derivatization. What could be the cause?
A3: The presence of multiple peaks from a pure standard is a common issue and can be attributed to several factors:
-
Incomplete Derivatization: This is the most frequent cause. Not all isovalerate molecules have been derivatized, leading to the original compound and one or more partially derivatized products eluting at different times.[10]
-
Presence of Moisture: Silylating reagents are extremely sensitive to water.[10] Any moisture in your sample, solvents, or glassware will react with the reagent, reducing its availability to derivatize the isovalerate and potentially hydrolyzing the formed derivatives.[10]
-
Side Reactions or Artifacts: The derivatization reaction itself can sometimes produce by-products or artifacts, especially at elevated temperatures.[10]
-
Tautomerization: While less common for isovalerate, some molecules can exist in different isomeric forms (tautomers), which, if derivatized, can lead to multiple peaks.[6]
Q4: How can I ensure my derivatization reaction goes to completion?
A4: To achieve complete derivatization, consider the following factors:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. If your sample is in an aqueous matrix, it may need to be lyophilized (freeze-dried) before derivatization, though some methods are compatible with aqueous solutions.[8][10]
-
Reagent Excess: Use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion. A general rule for silylation is at least a 2:1 molar ratio of the reagent to active hydrogens.
-
Optimize Reaction Time and Temperature: Derivatization reactions may require heating to proceed completely. The optimal time and temperature will depend on the specific analyte and reagent used. It is often necessary to empirically determine these parameters. For example, some silylation reactions may require heating at 70-80°C for 60 minutes.[10]
-
Use of a Catalyst: For sterically hindered or less reactive compounds, the addition of a catalyst, such as trimethylchlorosilane (TMCS) for silylation reactions, can improve the reaction rate and yield.
Troubleshooting Guide
This guide addresses specific chromatographic issues that may arise during the GC analysis of derivatized isovalerate.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Active Sites in the GC System: The polar carboxylic acid group of underivatized isovalerate can interact with active sites (e.g., silanol groups) in the injector liner or on the column. - Incomplete Derivatization: Residual underivatized isovalerate will exhibit poor peak shape. | - Deactivate the Inlet Liner: Use a deactivated liner or deactivate it yourself. - Ensure Complete Derivatization: Refer to the FAQs on ensuring complete derivatization. - Use a More Inert GC Column: Select a column specifically designed for analyzing active compounds. |
| Peak Fronting | - Column Overload: Injecting too much sample can saturate the column.[4] - Incorrect Injection Technique: A slow or choppy injection can lead to a broad initial band on the column.[11] | - Dilute the Sample: Reduce the concentration of your sample. - Reduce Injection Volume: Inject a smaller volume onto the column. - Optimize Injection Speed: If injecting manually, use a smooth and rapid injection technique.[11] |
| Ghost Peaks | - Carryover: Residual sample from a previous injection is eluting in the current run.[4] - Septum Bleed: Pieces of the injector septum degrading at high temperatures. | - Increase GC Run Time/Temperature: Ensure all components from the previous sample have eluted. - Clean the Injector: Regularly clean the injector port and replace the liner. - Use a High-Quality Septum: Replace the septum regularly. |
| No Peaks or Very Small Peaks | - Derivatization Failure: The reaction did not work. - Leak in the GC System: A leak in the carrier gas line or at the injector can prevent the sample from reaching the detector. - Sample Degradation: The derivatized sample may be unstable or may have degraded in the hot injector. | - Verify Derivatization: Check your derivatization protocol, reagents, and conditions. Run a known standard. - Perform a Leak Check: Check for leaks using an electronic leak detector. - Lower Injector Temperature: If thermally labile, try a lower injector temperature or a different injection technique (e.g., pulsed splitless).[11] |
| Broad Solvent Peak | - Large Injection Volume: Injecting a large volume of solvent. - Incorrect Split Ratio: In splitless injection, the purge time may be too short. | - Reduce Injection Volume: Use a smaller injection volume. - Use a Higher Split Ratio: This will reduce the amount of solvent entering the column. - Optimize Splitless Purge Time: Increase the purge time to vent more of the solvent.[4] |
Experimental Protocols & Data
Table 1: Comparison of Common Derivatization Reaction Conditions
| Parameter | Silylation (BSTFA/MSTFA) | Esterification (Isobutyl Chloroformate) | Esterification (BF3-Methanol) |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS as a catalyst. | Isobutyl chloroformate | Boron trifluoride in methanol (14% w/v) |
| Solvent | Anhydrous pyridine, acetonitrile, or dichloromethane.[10] | Aqueous solution with pyridine and isobutanol.[8] | Methanol |
| Reaction Temperature | Room temperature to 80°C.[10] | 0°C to room temperature.[8] | 60-100°C |
| Reaction Time | 15 minutes to several hours. | Rapid (a few minutes).[8] | 15-60 minutes |
| Need for Anhydrous Conditions | Yes, critical.[10] | No, performed in an aqueous solution.[8] | Yes, critical. |
| Key Considerations | Reagents are highly sensitive to moisture. By-products are volatile and generally do not interfere with chromatography. | Allows for derivatization directly in aqueous samples, avoiding a drying step.[8] | Reagent is corrosive and requires careful handling. |
Detailed Methodology: Silylation with BSTFA
-
Sample Preparation: If the sample is aqueous, lyophilize to complete dryness. Place the dried sample (typically 10-100 µg) into a clean, dry 2 mL GC vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS, if needed).
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
Detailed Methodology: Esterification with Isobutyl Chloroformate
-
Sample Preparation: In a suitable tube, combine 500 µL of the aqueous sample or standard, 100 µL of pyridine, and 80 µL of isobutanol.[8]
-
Reagent Addition: Carefully add 50 µL of isobutyl chloroformate to the mixture.[8]
-
Reaction & Extraction: Vortex the mixture for 30 seconds. Add 500 µL of hexane and vortex for another 30 seconds to extract the derivatives.
-
Analysis: Centrifuge to separate the layers. Transfer the upper organic layer to a GC vial and inject 1 µL into the GC-MS.
Visualizations
Experimental Workflows
Caption: Comparison of silylation and aqueous esterification workflows.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common derivatization issues.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. GC/GC5 Troubleshooting [support.elementar.co.uk]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. youtube.com [youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Recovery of Sodium Isovalerate from Biological Matrices
Welcome to the technical support center for optimizing the recovery of sodium isovalerate from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The primary methods for extracting this compound and other short-chain fatty acids (SCFAs) from biological matrices such as plasma, urine, and feces include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb either the analyte of interest or impurities, allowing for separation.
-
Protein Precipitation (PPT): This method is primarily used for plasma or serum samples to remove proteins that can interfere with analysis by adding a solvent like acetonitrile.[1][2][3]
Q2: Why is the recovery of this compound often challenging?
A2: this compound, like other SCFAs, presents analytical challenges due to its:
-
High Polarity and Water Solubility: This can make extraction from aqueous biological fluids with organic solvents less efficient.
-
Volatility: Isovaleric acid is volatile, which can lead to sample loss during preparation steps that involve evaporation.[4]
-
Low Molecular Weight: This can make detection by mass spectrometry less sensitive without derivatization.
-
Complex Sample Matrices: Biological samples contain numerous interfering substances that can affect extraction efficiency and analytical detection.[5][6]
Q3: Is derivatization necessary for analyzing this compound?
A3: While not always mandatory, derivatization is highly recommended, especially for gas chromatography (GC) analysis. Derivatization converts the volatile and polar isovaleric acid into a more stable and less polar derivative, which improves chromatographic peak shape, thermal stability, and detection sensitivity.[4] For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve sensitivity.[7]
Q4: How can I prevent the loss of this compound during sample storage and preparation?
A4: To minimize the loss of volatile SCFAs, it is crucial to:
-
Process samples as quickly as possible.
-
Store samples at -80°C if immediate processing is not feasible.
-
Avoid repeated freeze-thaw cycles.
-
Perform extraction steps at low temperatures (e.g., 4°C) when possible to reduce volatility.[8]
-
Minimize evaporation steps or use a gentle stream of nitrogen gas for solvent removal if necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient extraction from the aqueous matrix. | - Acidify the sample: Lowering the pH of the sample to ~2-3 protonates the isovalerate to isovaleric acid, making it less polar and more extractable into an organic solvent during LLE.[9] - Optimize LLE solvent: Test different organic solvents (e.g., diethyl ether, methyl tert-butyl ether [MTBE], ethyl acetate) to find the one with the best recovery for isovaleric acid.[9] - For SPE, select the appropriate sorbent: A reverse-phase C18 or a polymer-based sorbent is often suitable. Ensure proper conditioning of the SPE cartridge. |
| Loss due to volatility. | - Avoid high temperatures: During solvent evaporation, use a gentle stream of nitrogen and a water bath at a low temperature (e.g., 30-40°C). - Minimize sample handling time: Process samples efficiently to reduce the time they are exposed to room temperature. | |
| Incomplete elution from SPE cartridge. | - Optimize elution solvent: Test different elution solvents and volumes. A more polar solvent or a mixture of solvents may be required to elute the SCFAs effectively. - Ensure the cartridge does not dry out before the elution step, unless specified by the protocol. | |
| Poor Chromatographic Peak Shape (Tailing) | Adsorption of the analyte to active sites in the GC inlet or column. | - Derivatization: Derivatize the isovaleric acid to make it less polar and reduce interactions with the system. - Use a deactivated inlet liner and column: Ensure your GC system components are properly deactivated to minimize active sites. |
| Co-elution with interfering compounds. | - Improve sample cleanup: Use a more selective extraction method (e.g., SPE) or add a cleanup step after the initial extraction. - Optimize chromatographic conditions: Adjust the temperature gradient (for GC) or mobile phase composition (for LC) to improve separation. | |
| High Variability Between Replicates | Inconsistent sample preparation technique. | - Ensure thorough mixing: Vortex samples adequately at each step. - Precise volume measurements: Use calibrated pipettes for all liquid handling. - Automate the extraction process if possible to improve consistency.[10][11] |
| Matrix effects in the analytical instrument. | - Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix that is similar to your samples. - Use an internal standard: Add a stable isotope-labeled version of isovaleric acid or a similar SCFA at the beginning of the sample preparation to correct for extraction variability and matrix effects. |
Data Presentation: Comparison of Extraction Method Recovery Rates
The following tables summarize reported recovery rates for short-chain fatty acids, including isovalerate, using different extraction methods. Note that recovery rates can vary significantly depending on the specific matrix, protocol, and analytical method used.
Table 1: Recovery from Fecal/Intestinal Samples
| Extraction Method | Analyte | Recovery Rate (%) | Source |
| Solid-Phase Extraction (Acetone Extraction) | Isovaleric Acid | 98.34 - 137.83 | [12] |
| Aqueous Extraction | Isovaleric Acid | 54.24 - 140.94 | [13] |
| Diethyl Ether Extraction | General SCFAs | 90 - 110 | [14] |
| LLE (various solvents) | General SCFAs | 53.5 - 97.3 | [8] |
Table 2: Recovery from Plasma/Serum Samples
| Extraction Method | Analyte | Recovery Rate (%) | Source |
| Liquid-Liquid Extraction (MTBE) | Valeric Acid | 94.89 - 109.32 | [9] |
| Solid-Phase Extraction | General Lipids | 96 - 106 | [15] |
| Protein Precipitation (Acetonitrile) | General Metabolites | High Reproducibility | [2] |
Table 3: Recovery from Urine Samples
| Extraction Method | Analyte | Recovery Rate (%) | Source |
| Solid-Phase Extraction | General Organic Acids | 84.1 | [16] |
| Liquid-Liquid Extraction | General Organic Acids | 77.4 | [16] |
Experimental Protocols
Here are detailed methodologies for the key extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) for SCFAs from Plasma/Urine
This protocol is adapted from a method for SCFA analysis in biological samples.[9]
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or urine.
-
Add an internal standard solution (e.g., a stable isotope-labeled SCFA).
-
-
Acidification:
-
Add 50 µL of hydrochloric acid (HCl) to adjust the pH of the sample to approximately 2-3. This protonates the SCFAs to their less polar acid form.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
-
Analysis:
-
The extract can be directly injected for GC-MS analysis or undergo a derivatization step.
-
Protocol 2: Solid-Phase Extraction (SPE) for SCFAs from Fecal Homogenate
This protocol is based on a method using a polymer-based SPE column.[12][17]
-
Sample Preparation:
-
Homogenize 50 mg of fecal sample in 1 mL of acetone.
-
Vortex for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a Bond Elut Plexa SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the SCFAs with 1 mL of acetone.
-
-
Analysis:
-
The eluate is ready for GC-FID or GC-MS analysis.
-
Protocol 3: Protein Precipitation (PPT) for SCFAs from Plasma
This is a general protocol for protein removal from plasma samples.[1][2]
-
Sample Preparation:
-
In a microcentrifuge tube, place 100 µL of plasma.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
-
Mixing and Incubation:
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Collection:
-
Carefully collect the supernatant, which contains the SCFAs and other small molecules, without disturbing the protein pellet.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Experimental Workflow for SCFA Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
Signaling Pathways of Short-Chain Fatty Acids
Caption: Key signaling pathways activated by short-chain fatty acids in the gut.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 4. welchlab.com [welchlab.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the short-chain fatty acids in normal rat faeces after the treatment of Euphorbia kansui, a traditional Chinese medicine for edoema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing matrix effects in the LC-MS/MS analysis of sodium isovalerate
Welcome to the technical support center for the LC-MS/MS analysis of sodium isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize matrix effects and ensure robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS/MS analysis of this compound?
A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, which is a short-chain fatty acid (SCFA), biological matrices like plasma, urine, or feces are complex and contain numerous endogenous substances such as salts, lipids, and proteins.[2][3] These can lead to ion suppression or enhancement, where the signal of isovalerate is either decreased or increased, respectively.[4][5] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[6]
Q2: What are the most common sources of matrix effects in biological samples for isovalerate analysis?
A: The primary sources of matrix effects in biological samples for isovalerate analysis include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression and can build up on the LC column and in the MS source.[3][7]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecule metabolites can compete with isovalerate for ionization.[2]
-
Proteins: Although larger molecules, residual proteins after incomplete precipitation can still interfere with the analysis.[7]
Q3: How can I minimize matrix effects during sample preparation?
A: Effective sample preparation is the most critical step to mitigate matrix effects. Common strategies include:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up samples by selectively isolating the analyte of interest from interfering matrix components.[8][9][10] Different SPE sorbents can be optimized for SCFA analysis.
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids.[11][12]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing all matrix components, particularly phospholipids, but can be a sufficient first step.[7][13]
-
Derivatization: Derivatizing isovalerate can alter its chemical properties, making it easier to separate from matrix components and improving its ionization efficiency.[14][15][16]
Q4: Is the use of an internal standard necessary? If so, what kind is recommended?
A: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and other variations during sample processing and analysis.[17] The most effective type of internal standard is a stable isotope-labeled internal standard (SIL-IS) of isovaleric acid (e.g., d7-isovaleric acid).[18][19][20] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[21] This allows for accurate correction of the analyte signal, leading to more reliable quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Co-eluting interferences. | 1. Adjust the mobile phase pH to ensure isovaleric acid is in a consistent ionic state. An acidic mobile phase is often used.[22] 2. Implement a column wash step or replace the column. 3. Optimize the chromatographic gradient to better separate the analyte from interferences.[23] |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.[4] 3. Instrument instability. | 1. Automate sample preparation steps where possible to improve consistency. 2. Employ a more rigorous sample cleanup method like SPE or LLE.[13] Use a stable isotope-labeled internal standard.[21] 3. Perform system suitability tests to ensure instrument performance is stable. |
| Low Signal Intensity (Ion Suppression) | 1. Co-elution with highly abundant matrix components (e.g., phospholipids).[3] 2. Inefficient ionization source settings. 3. Suboptimal sample preparation leading to loss of analyte. | 1. Improve chromatographic separation to move the isovalerate peak away from the suppression zone.[24] Perform a post-column infusion experiment to identify regions of ion suppression.[25] 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. Evaluate different extraction techniques (SPE, LLE) for better recovery and cleanup.[8][11] |
| Inaccurate Quantification | 1. Matrix effects causing non-linear response. 2. Improper calibration strategy. 3. Analyte instability. | 1. Use a stable isotope-labeled internal standard.[18][19] 2. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration) or use a surrogate matrix if a blank matrix is unavailable.[1][26] 3. Investigate the stability of isovalerate under the storage and processing conditions.[27] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Pre-treatment:
-
To 100 µL of plasma/serum, add 10 µL of an internal standard solution (e.g., d7-isovaleric acid).
-
Add 200 µL of 0.1% formic acid in water to acidify the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
-
SPE Procedure (using a polymeric reversed-phase SPE plate):
-
Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the isovalerate and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
Derivatization can improve chromatographic retention and detection sensitivity.[15][28]
-
Sample Preparation:
-
Perform an initial protein precipitation and extraction as described in the SPE protocol (Step 1).
-
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a solution containing 20 mM 3-NPH and 20 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
-
Quenching and Dilution:
-
After incubation, add 100 µL of the initial mobile phase to stop the reaction and dilute the sample.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Workflow for Minimizing Matrix Effects
Caption: Workflow for minimizing matrix effects in isovalerate analysis.
Decision Tree for Troubleshooting Ion Suppression
Caption: Decision tree for troubleshooting ion suppression issues.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. zefsci.com [zefsci.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. news-medical.net [news-medical.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. mdpi.com [mdpi.com]
- 23. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bfarm.de [bfarm.de]
- 27. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Cell viability assays to determine the cytotoxic concentration of sodium isovalerate
Welcome to the technical support center for determining the cytotoxic concentration of sodium isovalerate. This guide provides detailed answers to frequently asked questions, troubleshooting tips for common issues, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay should I choose for determining the cytotoxicity of this compound?
A1: The best assay depends on your specific experimental needs, cell type, and available equipment. It is often recommended to use a combination of assays that measure different cellular parameters to distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects.[1] Here is a comparison of common assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] | Inexpensive, widely used, and well-documented.[3] | Requires a solubilization step; can be affected by compounds that alter mitochondrial activity.[2][4] |
| AlamarBlue® (Resazurin) Assay | Measures metabolic activity. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[5][6] | Non-toxic to cells, allowing for real-time monitoring; highly sensitive; no solubilization step required.[6][7] | Can be directly reduced by some test compounds, leading to false positives.[1] |
| LDH Release Assay | Measures membrane integrity. Lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the culture medium when the plasma membrane is damaged.[8][9][10] | Directly measures cytotoxicity/cell death; supernatant can be used without lysing cells. | May underestimate cytotoxicity if membrane damage is not the primary mode of cell death; high background can occur in untreated samples.[11] |
| Crystal Violet Assay | Stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[12][13] | Simple, rapid, and cost-effective for adherent cells.[13] | Less reliable for non-adherent cells; indirect measure of viability based on cell attachment.[12] |
Q2: How do I design my experiment to determine the IC50 value of this compound?
A2: Determining the half-maximal inhibitory concentration (IC50) requires a dose-response experiment.
Experimental Design Workflow
Caption: Workflow for determining the IC50 value of a test compound.
Q3: What are some typical cytotoxic concentrations for this compound?
A3: The cytotoxic concentration (IC50) of this compound can vary significantly depending on the cell line, exposure time, and the specific assay used. As a short-chain fatty acid (SCFA), its effects are highly context-dependent. Below is a table with example data to illustrate how results might be presented. Researchers should determine the IC50 for their specific cell line of interest.
| Cell Line | Type | Exposure Time (h) | Example IC50 (mM) |
| HCT116 | Human Colon Cancer | 24 | 10.22[14] |
| AGS | Human Gastric Cancer | 24 | ~12 |
| MCF7 | Human Breast Cancer | 24 | > 50[14] |
| LNCaP | Human Prostate Cancer | 24 | > 50[14] |
| Ca Ski | Human Cervical Cancer | 72 | 16.4 µg/mL[15] |
| HepG2 | Human Liver Cancer | 72 | ~25 µg/mL |
*Note: Values for Ca Ski and HepG2 are illustrative based on data for other natural compounds and are not specific to this compound.[15][16]
Troubleshooting Guide
Q4: My absorbance/fluorescence readings are too low across the entire plate. What went wrong?
A4: Low signal suggests insufficient metabolic activity or cell number.
Possible Causes & Solutions:
-
Low Cell Seeding Density: The number of viable cells is too low to generate a strong signal.[17]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. A starting range of 1,000 to 100,000 cells per well is common for 96-well plates.[17]
-
-
Insufficient Incubation Time: The incubation period with the assay reagent was too short for adequate signal development.[17]
-
Improper Reagent Preparation/Storage: Reagents may have degraded.
Q5: I am observing high variability between replicate wells. How can I improve consistency?
A5: High variability can stem from several sources, including pipetting errors and uneven cell distribution.
Possible Causes & Solutions:
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[2]
-
-
Incomplete Formazan Solubilization (MTT Assay): If the purple formazan crystals are not fully dissolved, readings will be inconsistent.[2]
-
Inconsistent Timelines: Variations in incubation times for cell seeding, treatment, or reagent addition can cause discrepancies.[17]
-
Solution: Standardize all incubation periods across all plates and experiments.[17]
-
Q6: I suspect my compound, this compound, is interfering with the assay. How can I check for this?
A6: Compound interference is a common issue. This compound is related to isovaleric acid, a volatile organic compound (VOC), which can present unique challenges.[19][20]
Troubleshooting Compound Interference
Caption: A logical flowchart for troubleshooting compound interference.
Experimental Protocols
Protocol 1: MTT Assay for Adherent Cells
This protocol is adapted from standard procedures for determining cell viability.[17][21]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated (cells + medium) and vehicle (cells + solvent used for compound) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[1]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[1][22]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well.[21]
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Protocol 2: AlamarBlue® (Resazurin) Assay
This protocol is based on the fluorescent measurement of cell viability.[5][23]
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Use an opaque-walled plate to minimize fluorescence crosstalk between wells.
-
Reagent Addition: Add AlamarBlue® reagent to each well, typically at a volume equal to 10% of the culture medium (e.g., 10 µL for a 100 µL culture volume).[23]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time may vary by cell type and density.[5]
-
Reading: Measure fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1] Alternatively, absorbance can be read at 570 nm and 600 nm.[23]
Protocol 3: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[8][9]
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Set up three sets of control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate and dye) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9]
-
Reading: Measure the absorbance at 490 nm.[8]
-
Calculation: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of solvent-extracted active components of Salvia miltiorrhiza Bunge on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. youtube.com [youtube.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing extraction efficiency of short-chain fatty acids from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of short-chain fatty acids (SCFAs) from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors affecting SCFA concentrations in fecal samples?
A1: Sample handling and storage are paramount for accurate SCFA quantification. Due to their volatility and the potential for continued microbial activity, immediate freezing at -80°C is considered the gold standard for preserving the SCFA profile.[1][2] If immediate freezing is not feasible, storage at 4°C can suppress metabolic activities, but some changes may still occur.[1][3][4] Storage at room temperature can lead to dramatic increases in SCFA concentrations, in some cases over 100% within 24 hours, and should be avoided.[3][4] The use of preservatives like organic solvents (e.g., isopropanol) can also help maintain SCFA levels.[5]
Q2: What are the common methods for extracting SCFAs from biological samples?
A2: The most common methods are solvent extraction (liquid-liquid extraction) and solid-phase extraction (SPE).[6][7] Solvent extraction uses organic solvents like diethyl ether, methyl tert-butyl ether (MTBE), or a chloroform-methanol mixture to partition SCFAs from the sample matrix.[8][6][9] SPE utilizes a solid sorbent to which SCFAs bind and are later eluted, offering high recovery and good reproducibility.[7][10]
Q3: Why is derivatization often necessary for SCFA analysis by Gas Chromatography (GC)?
A3: Derivatization is a crucial step in GC-based SCFA analysis to enhance the volatility and thermal stability of the SCFAs.[8][11] This chemical modification, typically through silylation or esterification, makes the otherwise highly polar and hydrophilic SCFAs suitable for separation in the gas phase and reduces the risk of thermal degradation during analysis.[8][11][12][13]
Q4: How can I correct for sample loss and matrix effects during SCFA quantification?
A4: The use of internal standards is the most effective way to correct for variability in extraction efficiency and matrix effects.[8] Internal standards are compounds structurally similar to the target SCFAs but not naturally present in the sample.[8] Stable isotope-labeled SCFAs (e.g., ¹³C- or D-labeled) are ideal as they behave almost identically to their unlabeled counterparts during extraction, derivatization, and analysis.[5][14][15]
Q5: Can I analyze SCFAs without derivatization?
A5: Yes, it is possible to analyze SCFAs without derivatization, particularly when using Liquid Chromatography (LC) or direct aqueous injection in GC.[8][9][16] LC-MS/MS is a suitable alternative that eliminates the need for derivatization, simplifying sample preparation.[5][8] However, LC methods may have lower sensitivity compared to GC-FID for some SCFAs.[8] Direct aqueous injection in GC is also an option, but it can lead to contamination of the GC system due to the complexity of biological samples.[9][16]
Troubleshooting Guides
Issue 1: Low Recovery of SCFAs
| Possible Cause | Solution |
| Incomplete cell lysis | For fecal or tissue samples, ensure thorough homogenization using bead beating or sonication to release intracellular SCFAs. |
| Suboptimal extraction solvent | The choice of solvent is critical. Methyl tert-butyl ether (MTBE) and diethyl ether are effective for SCFA extraction.[9] Test different solvents to find the optimal one for your specific sample matrix. |
| Inefficient phase separation | During liquid-liquid extraction, ensure complete separation of the aqueous and organic layers. Centrifugation can aid in this process. |
| SCFA volatility | SCFAs are volatile.[8][12] Perform extractions at low temperatures and avoid sample drying steps where possible. Adding a base like sodium hydroxide can reduce volatility by converting SCFAs to their non-volatile salt form.[12] |
| Poor derivatization efficiency | Optimize derivatization conditions, including reaction time and temperature.[12] Ensure reagents are fresh and not compromised by moisture. |
| Adsorption to labware | Use silanized glassware to prevent adsorption of SCFAs onto glass surfaces. |
Issue 2: High Variability Between Replicates
| Possible Cause | Solution |
| Sample heterogeneity | Thoroughly homogenize the entire sample before taking aliquots for extraction. This is especially critical for solid samples like feces. |
| Inconsistent sample handling | Standardize all sample handling steps, including storage time and temperature, and the number of freeze-thaw cycles.[2] Multiple freeze-thaw cycles can lead to a decrease in some SCFA concentrations.[2] |
| Pipetting errors | Use calibrated pipettes and proper technique, especially when handling viscous liquids or small volumes of volatile solvents. |
| Lack of internal standard | Always use an internal standard added at the beginning of the sample preparation process to account for variations in extraction and analysis.[8] |
| Instrumental drift | Run quality control (QC) samples throughout the analytical batch to monitor and correct for any instrument performance drift. |
Issue 3: Contamination and Ghost Peaks in Chromatograms
| Possible Cause | Solution |
| Contaminated reagents or solvents | Run a blank analysis with only the solvents and reagents to check for contamination.[17] Use high-purity, GC- or LC-MS-grade solvents and reagents. Acetic acid can be a common contaminant in some organic solvents like diethyl ether.[9] |
| Contaminated labware | Thoroughly clean all glassware with a laboratory-grade detergent, followed by solvent rinses and an acid wash.[17] |
| Carryover from previous injections | Implement a rigorous wash step for the injection port and column between samples. Injecting a solvent blank can help identify carryover. |
| Backflash in the GC inlet | This can cause spurious peaks and poor repeatability.[12] Injecting a smaller sample volume can resolve this issue.[12] |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Principle | Typical Recovery (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of SCFAs between two immiscible liquid phases (e.g., aqueous sample and organic solvent).[6] | 77.4 - 97.4%[10][18] | 1-2 hours[19] | High | Well-established, suitable for large sample volumes.[19][7] | Labor-intensive, potential for emulsion formation, use of toxic solvents.[19][6] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent.[19][7] | >90%[19] | 30-60 minutes[19] | Low to Moderate | High recovery, good reproducibility, potential for automation.[19] | Can be more expensive per sample, method development may be required.[19] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[19][20] | High | 15-60 minutes[19] | Low to Moderate | Fast, efficient at room temperature, preserving thermolabile compounds.[19] | Efficiency can be affected by sample viscosity and solid content.[19] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of SCFAs from Fecal Samples for GC-MS Analysis
Materials:
-
Fecal sample (frozen at -80°C)
-
Internal standard solution (e.g., stable isotope-labeled SCFA mix)
-
5M HCl
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate (anhydrous)
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed tube containing ceramic beads.
-
Add a known amount of the internal standard solution.
-
Add acidified water (pH 2-3 with 5M HCl) to the tube.
-
Homogenize the sample using a bead beater until a uniform slurry is formed.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add MTBE to the supernatant at a 2:1 ratio (MTBE:supernatant).
-
Vortex vigorously for 2 minutes and then centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial insert.
-
Add the derivatization reagent (e.g., MTBSTFA) and incubate at 60°C for 30 minutes.[12]
-
After cooling, the sample is ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of SCFAs from Serum/Plasma
Materials:
-
Serum or plasma sample
-
Internal standard solution
-
Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or organic solvent like methanol).[21]
-
SPE cartridge (e.g., Bond Elut Plexa)
-
SPE manifold
-
Elution solvent (e.g., acetone)
-
Centrifuge
-
LC-MS or GC-MS vials
Procedure:
-
Thaw the serum/plasma sample on ice.
-
In a microcentrifuge tube, combine the sample with a known amount of the internal standard solution.
-
Precipitate proteins by adding a protein precipitation agent (e.g., 2 volumes of cold methanol).[22] Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the SCFAs with an appropriate solvent (e.g., acetone).[10]
-
The eluate can be directly analyzed by LC-MS or derivatized for GC-MS analysis.
Visualizations
References
- 1. Impact of time and temperature on gut microbiota and SCFA composition in stool samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medrxiv.org [medrxiv.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 8. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Procedure optimization for extracting short-chain fatty acids from human faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 22. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Isovalerate, Isobutyrate, and 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the biological activities of three branched-chain fatty acids (BCFAs): isovalerate, isobutyrate, and 2-methylbutyrate. These microbial metabolites, primarily derived from the fermentation of branched-chain amino acids, are increasingly recognized for their diverse effects on host physiology. This document summarizes key experimental data on their influence on intestinal barrier function, anti-inflammatory and anti-cancer activities, and their interaction with key cellular signaling pathways.
Data Presentation
The following tables summarize the available quantitative data from in vitro studies to facilitate a direct comparison of isovalerate, isobutyrate, and 2-methylbutyrate.
Table 1: Comparative Effects on Intestinal Epithelial Barrier Function
| Parameter | Isovalerate | Isobutyrate | 2-Methylbutyrate | Butyrate (Reference) | Cell Model | Source |
| Transepithelial Electrical Resistance (TEER) | Increased | No significant effect | No significant effect | Increased | Porcine ileum organoid-derived cell monolayers | [1][2] |
| Paracellular Permeability | Reduced | No significant effect | No significant effect | Reduced | Porcine ileum organoid-derived cell monolayers | [1][2] |
| Permeability across cell monolayer | Able to cross | Able to cross | Able to cross | Not specified | Porcine ileum organoid-derived cell monolayers | [1][2] |
Table 2: Comparative Anti-proliferative Effects on Cancer Cells
| Cell Line | Compound | IC50 | Exposure Time | Source |
| HT-29 (Colon adenocarcinoma) | Isobutyrate | No effect on proliferation | Not specified | |
| HT-29 (Colon adenocarcinoma) | Isovalerate | No effect on proliferation | Not specified | |
| Caco-2 (Colon adenocarcinoma) | Isobutyrate | No effect on proliferation | Not specified | |
| Caco-2 (Colon adenocarcinoma) | Isovalerate | No effect on proliferation | Not specified | |
| A549 (Lung carcinoma) | Isobutyrate | Inhibits proliferation | Not specified | [3] |
| MDA-MB-231 (Breast cancer) | Methyl Butyrate (ester of butyrate) | ~0.02M (50% cytotoxicity) | Not specified | [4] |
Note: Data for 2-methylbutyrate on cancer cell proliferation was not available in the searched sources.
Table 3: Comparative Effects on Inflammatory Cytokine Production
| Cell Model | Stimulant | Compound | Cytokine | Effect | Source |
| Porcine ileum organoid-derived cell monolayers | - | Isobutyrate (5mM) | CXCL8 | Upregulated | [1] |
| Porcine ileum organoid-derived cell monolayers | - | 2-Methylbutyrate (5mM) | MUC1 | Upregulated | [1] |
| Human whole blood | LPS + PHA | Butyrate (0.0625-2 mM) | TNF-α, IFN-γ, IL-12 | Significant decrease | [1] |
| Human whole blood | LPS + PHA | Butyrate (≥0.25 mM) | IL-5, IL-10, IL-13 | Significant decrease | [1] |
| Human whole blood | LPS + PHA | Butyrate | IL-6 | No alteration | [1] |
| Inflammatory cells | Not specified | Isovaleric acid | Inflammatory factors | Reduced expression | [5] |
Note: Direct comparative data for isovalerate, isobutyrate, and 2-methylbutyrate on a panel of cytokines in the same experimental setup is limited.
Table 4: Interaction with Key Signaling Receptors and Enzymes
| Target | Isovalerate | Isobutyrate | 2-Methylbutyrate | Butyrate (Reference) | Source |
| GPR41 (FFAR3) Activation | Activates | Activates | Activates | Potent agonist (EC50 ~0.5 mM) | [6] |
| GPR43 (FFAR2) Activation | Activates | Activates | Activates | Potent agonist (EC50 ~0.5 mM) | [6] |
| HDAC Inhibition | Likely weak inhibitor | Likely weak inhibitor | Likely weak inhibitor | Potent inhibitor (IC50 ~0.09 mM in HT-29 nuclear extracts) | [7] |
Note: Specific EC50 and IC50 values for isovalerate, isobutyrate, and 2-methylbutyrate were not available in the searched sources. Branched-chain fatty acids are generally considered less potent HDAC inhibitors than butyrate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is used to assess the integrity of epithelial cell monolayers.
-
Cell Culture: Porcine ileum organoid-derived cells are seeded on Transwell inserts and cultured until a confluent monolayer is formed.
-
Instrumentation: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.
-
Procedure:
-
Equilibrate the cell culture plate to room temperature for 15-20 minutes.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber of the Transwell insert.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank Transwell insert with medium but without cells.
-
Subtract the resistance of the blank from the resistance of the cell monolayer to obtain the net resistance.
-
Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell membrane.
-
In Vitro Intestinal Permeability Assay
This assay measures the passage of molecules across the epithelial monolayer.
-
Cell Culture: Cells are cultured on Transwell inserts as described for the TEER measurement until a confluent monolayer with stable TEER values is achieved.
-
Reagents: A fluorescently labeled, non-metabolizable molecule such as fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) is used as a permeability marker.
-
Procedure:
-
Wash the cell monolayers with pre-warmed PBS.
-
Add fresh culture medium to the basolateral chamber.
-
Add medium containing FITC-dextran to the apical chamber.
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 1, 2, 4, and 24 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This method is used to quantify the expression levels of specific genes of interest.
-
Cell Treatment: Culture cells to the desired confluency and treat with isovalerate, isobutyrate, 2-methylbutyrate, or a vehicle control for a specified period.
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by these branched-chain fatty acids.
References
- 1. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of methyl butyrate aroma on the survival and viability of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tegaran.com [tegaran.com]
- 6. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of GADD153 by butyrate: involvement of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of sodium isovalerate against other SCFAs in restoring gut barrier function
A Head-to-Head Analysis Against Other Short-Chain Fatty Acids
For Immediate Release
A growing body of research highlights the critical role of microbially-derived short-chain fatty acids (SCFAs) in maintaining intestinal homeostasis. Among these, sodium isovalerate, a branched-chain fatty acid (BCFA), is emerging as a potent modulator of gut barrier integrity. This guide provides a comparative analysis of this compound against other key SCFAs, supported by experimental data, to elucidate its efficacy in restoring and enhancing gut barrier function for researchers, scientists, and drug development professionals.
Recent studies demonstrate that isovalerate enhances epithelial barrier function, a phenomenon also observed with the well-studied SCFA, butyrate.[1][2] The shared mechanism appears to involve the inhibition of histone deacetylases (HDAC)[1][2]. However, isovalerate also exhibits unique properties, such as the upregulation of antioxidant enzymes, an effect not seen with butyrate, suggesting additional, distinct mechanisms of action[1][2]. Notably, other BCFAs like isobutyrate and 2-methylbutyrate do not replicate the barrier-promoting effects of isovalerate, indicating that the specific carbon chain structure of isovalerate is crucial for its activity[1][2].
Quantitative Comparison of SCFA Effects on Gut Barrier Function
The following tables summarize the quantitative data from studies comparing the effects of this compound and other SCFAs on key indicators of gut barrier integrity.
Table 1: Effect of SCFAs on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers
| SCFA (Concentration) | Duration of Treatment | Change in TEER (% of Control) | Reference |
| This compound (2 mM) | 72 h | ~125% | [3][4] |
| Sodium Butyrate (2 mM) | 72 h | ~130% | [4] |
| Sodium Propionate (2 mM) | 72 h | No significant change | [3] |
| Sodium Acetate (2 mM) | 72 h | No significant change | [3] |
| Sodium Valerate (2 mM) | 72 h | ~128% | [3][4] |
| Sodium Isobutyrate (2 mM) | 72 h | No significant change | [3] |
Table 2: Gene Expression Changes in Porcine Ileum Organoid-Derived Cell Monolayers Treated with Isovalerate vs. Butyrate
| Gene | Function | Fold Change (Isovalerate 5mM vs. Control) | Fold Change (Butyrate 5mM vs. Control) | Reference |
| SLPI | Innate Immunity | Upregulated | Upregulated | [1] |
| CXCL8 | Innate Immunity | Upregulated | Upregulated | [1] |
| FABP6 | Absorptive Cell Marker | Upregulated | Upregulated | [1] |
| PEPT1 | Absorptive Cell Marker | Upregulated | Upregulated | [1] |
| CHGA | Enteroendocrine Cell Marker | Upregulated | Upregulated | [1] |
| OLFM4 | Stem Cell Marker | Reduced | Reduced | [1] |
| MUC1 | Mucus-related | Reduced | Reduced | [1] |
| GPX1 | Antioxidant Enzyme | Upregulated | No significant change | [1] |
| SOD2 | Antioxidant Enzyme | Upregulated | No significant change | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Gut Barrier Function Assessment Using Cell Monolayers
This protocol describes the measurement of gut barrier integrity in vitro using either Caco-2 cells or porcine ileum organoid-derived cell monolayers.
a. Cell Culture and Seeding:
-
Culture Caco-2 cells or porcine ileum organoid-derived cells to 80% confluency.[5][6]
-
Trypsinize the cells and seed them onto porous polycarbonate membrane inserts (e.g., Transwell inserts, 0.4 µm pore size) placed in 24-well plates.[5]
-
Add culture medium to both the apical (insert) and basolateral (lower) chambers.[5]
-
Maintain the cultures for a period sufficient to allow for differentiation and the formation of a tight monolayer, typically 18-21 days for Caco-2 cells, monitoring TEER periodically.
b. SCFA Treatment:
-
Prepare stock solutions of this compound, sodium butyrate, and other SCFAs of interest in the appropriate vehicle (e.g., PBS).
-
Once a stable, high TEER value is achieved, replace the medium in the apical chamber with a medium containing the desired concentration of each SCFA (e.g., 1-5 mM). Use a vehicle-only medium as a control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
c. Transepithelial Electrical Resistance (TEER) Measurement:
-
Use an epithelial volt/ohm meter to measure the electrical resistance across the cell monolayer.[5]
-
Record TEER values at specified time points throughout the experiment.
-
Calculate the net TEER value by subtracting the resistance of a blank insert (without cells) from the measured resistance and multiplying by the surface area of the insert (Ω·cm²).
d. Paracellular Permeability Assay:
-
Following SCFA treatment, replace the apical medium with a medium containing a fluorescent tracer molecule (e.g., 4 kDa FITC-dextran).
-
Incubate for a defined period (e.g., 2-4 hours).
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
-
The amount of tracer that has passed through the monolayer is inversely proportional to the barrier integrity.
Gene Expression Analysis by RT-qPCR
This protocol outlines the procedure for quantifying changes in the expression of genes related to barrier function and other cellular processes.
-
RNA Extraction: After SCFA treatment, wash the cell monolayers with PBS and lyse the cells directly in the insert using a suitable lysis buffer (e.g., TriReagent).[7]
-
RNA Purification: Purify total RNA from the cell lysates using a standard RNA purification kit and assess its quality and quantity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (SLPI, GPX1, SOD2, etc.), and a reference gene (GAPDH or RPL32).
-
Use a qPCR instrument to amplify and detect the target sequences.
-
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the SCFA-treated groups and the vehicle control.[7]
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the proposed signaling mechanisms and a typical experimental workflow.
Caption: Proposed signaling pathways of isovalerate and butyrate.
Caption: Experimental workflow for comparing SCFA effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. biorxiv.org [biorxiv.org]
Head-to-head comparison of different analytical methods for isovalerate quantification
For researchers, scientists, and drug development professionals, the precise quantification of isovalerate, a key branched-chain short-chain fatty acid, is crucial for advancements in metabolic research, microbiome studies, and quality control in the food and beverage industry. Isovaleric acid, also known as 3-methylbutanoic acid, is a product of leucine metabolism by the gut microbiota and serves as an important biomarker in various biological matrices.[1][2] This guide provides a comprehensive comparison of the leading analytical methods for isovalerate quantification, offering supporting data and detailed experimental protocols to aid in selecting the most appropriate technique for your research needs.
Comparative Analysis of Performance Metrics
The choice of an analytical method for isovalerate quantification often involves a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance parameters of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity Range | Wide dynamic range | Wide dynamic range | Narrower dynamic range | Good, but generally less sensitive |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.999 | Not typically reported in the same way |
| Precision (RSD %) | < 5% | < 10% | < 5.3% (Intra-day and Inter-day) | Dependent on concentration and acquisition time |
| Accuracy (Recovery %) | 95-117%[3] | 89.4% - 115% | 76.3 - 99.2% | High accuracy for relative quantification |
| Limit of Detection (LOD) | 0.5 ppb[1] | 1-7 ng/mL[4] | 11 to 8,026 µg/kg | Higher, typically in the µM range |
| Limit of Quantification (LOQ) | 160 nM to 310 nM (with derivatization)[5] | 3-19 ng/mL[4] | 40 to 26,755 µg/kg | Higher, typically in the µM range |
| Specificity | High, especially with MS detection | Very high, excellent for complex matrices | Lower, potential for co-eluting interferences | High, based on unique chemical shifts |
| Sample Preparation | Often requires derivatization to improve volatility | Can be performed with or without derivatization | Simpler, often direct injection after extraction | Minimal, but requires specific buffers and D₂O |
| Throughput | Moderate, sample preparation can be time-consuming | High, especially with modern UHPLC systems | High | Lower, requires longer acquisition times for good signal-to-noise |
Metabolic Pathway of Isovalerate Formation
Isovalerate is primarily produced from the microbial fermentation of the amino acid leucine in the gut.[2] Understanding this pathway is essential for interpreting the biological significance of isovalerate concentrations.
References
- 1. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Protein origin of the volatile fatty acids isobutyrate and isovalerate in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of Sodium Isovalerate: A Comparative Analysis Across Cell Lines
A comprehensive examination of sodium isovalerate's effects on various cell lines reveals its potential as a modulator of key cellular processes, including cell survival, proliferation, and barrier function. Primarily recognized as a histone deacetylase (HDAC) inhibitor, this short-chain fatty acid triggers a cascade of intracellular events with outcomes that are highly dependent on the cellular context. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed protocols, to aid researchers in evaluating its potential applications.
Comparative Efficacy of this compound in Different Cell Lines
This compound has demonstrated significant biological activity in both cancer and non-cancerous cell lines. Its effects are often compared to the well-studied HDAC inhibitor, sodium butyrate.
| Cell Line Type | Cell Line | Key Effects of this compound/Butyrate | Reference |
| Porcine Intestinal Epithelium | Ileum Organoid-derived Monolayers | Enhanced Barrier Function: Increased transepithelial electrical resistance (TEER).Gene Expression Changes: Upregulation of genes for innate immunity (SLPI, CXCL8), absorptive cell markers (FABP6, PEPT1), and an enteroendocrine cell marker (CHGA); downregulation of a stem cell marker (OLFM4) and mucus-related genes (MUC1, ATOH1, TFF3).[1] | [1] |
| Human Colon Cancer | HCT116 | Apoptosis Induction: Sensitizes cells to TRAIL-induced apoptosis.[2][3]Cell Cycle Arrest: Contributes to cell cycle arrest.[3] | [2][3] |
| Human Colon Cancer | HT-29, Caco-2 | Inhibition of Proliferation and Invasion: Decreased cell proliferation, colony formation, and cell invasion.[2] | [2] |
| Human Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of Migration and Invasion: Suppresses cell migration and invasion through regulation of epithelial-to-mesenchymal transition and the MEK/ERK signaling pathway. | |
| Human Hepatocellular Carcinoma | SNU449, SNU475, SNU368 | Apoptosis Induction: Induces apoptosis via the intrinsic pathway, involving upregulation of BAX, BAK, APAF1 and downregulation of Bcl-2, Bcl-xL.[4]Cell Cycle Arrest: Upregulation of p21.[4] | [4] |
| Human Leukemia | U937 | Decreased Viability: Reduces cell viability by approximately 60%.[2]Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2 and Bcl-xL.[4] | [2][4] |
| Human Retinoblastoma | Y-79 | Apoptosis Induction: Induces apoptosis at concentrations of 1-4 mM.[5] | [5] |
| Human Cervical Cancer | HeLa | Enhanced Chemosensitivity: Sensitizes cells to cisplatin by abrogating cisplatin-induced cell cycle arrest.[6]Cell Cycle Arrest: Induces G0/G1 and G2/M arrest.[7] | [6][7] |
| Chinese Hamster Ovary (CHO) | CHO Cells | Enhanced Specific Productivity: Increases the specific productivity (qP) of recombinant proteins.[8] | [8] |
Signaling Pathways Modulated by this compound
As an HDAC inhibitor, this compound influences the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[9] This primary mechanism triggers several downstream signaling pathways.
Caption: General signaling cascade initiated by this compound.
A key pathway affected is the intrinsic apoptotic pathway, which is crucial for its anti-cancer effects.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as desired and harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the relative expression levels of target genes.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression using the 2-ΔΔCt method.[10]
Caption: General workflow for assessing this compound's effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 5. Induction of apoptosis by sodium butyrate in the human Y-79 retinoblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium butyrate enhances the cytotoxic effect of cisplatin by abrogating the cisplatin imposed cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium butyrate induces growth arrest and senescence-like phenotypes in gynecologic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Isovalerate vs. Other Branched-Chain Fatty Acids: A Comparative Guide to Their Distinct Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of isovalerate and other common branched-chain fatty acids (BCFAs), including isobutyrate and 2-methylbutyrate. The information presented is supported by experimental data to highlight their distinct effects and potential therapeutic applications.
Overview of Branched-Chain Fatty Acids
Branched-chain fatty acids are primarily saturated fatty acids characterized by a methyl group branch in their carbon chain.[1] The most common forms in biological systems are iso-BFCAs, with a methyl group on the penultimate carbon, and anteiso-BFCAs, with the methyl group on the antepenultimate carbon.[1][2] These molecules are produced in the colon by the bacterial fermentation of branched-chain amino acids: isovalerate from leucine, isobutyrate from valine, and 2-methylbutyrate from isoleucine.[2][3] While structurally similar, emerging evidence reveals that these BCFAs exhibit distinct biological activities.
Comparative Biological Activities
Recent studies have highlighted the differential effects of isovalerate, isobutyrate, and 2-methylbutyrate on intestinal barrier function, smooth muscle contractility, and gene expression.
Intestinal Epithelial Barrier Function
Isovalerate has been shown to significantly enhance the intestinal epithelial barrier function. In contrast, isobutyrate and 2-methylbutyrate do not demonstrate the same effect, suggesting that the specific carbon chain structure of isovalerate is crucial for this activity.[4] The beneficial effects of isovalerate on the epithelial barrier are, in many cases, similar to those of the short-chain fatty acid butyrate, suggesting a shared mechanism of action, likely involving the inhibition of histone deacetylases (HDAC).[5][6]
A key study demonstrated that isovalerate's enhancement of the epithelial barrier, as measured by transepithelial electrical resistance (TEER), was dose-dependent.[5] Furthermore, while all three BCFAs were capable of crossing the epithelial cell monolayer, only isovalerate elicited a significant biological response in terms of barrier enhancement and gene regulation at the tested concentrations.[4][6]
Gene Expression in Intestinal Epithelial Cells
Isovalerate demonstrates a more pronounced and dose-dependent effect on gene expression in porcine ileum organoid-derived cell monolayers compared to isobutyrate and 2-methylbutyrate.[5] At concentrations of 3 mM and 5 mM, isovalerate regulated a larger number of genes compared to the other two BCFAs, which only regulated a single gene each at the highest concentration tested.[5]
Specifically, isovalerate upregulates genes involved in innate immunity and markers for absorptive and enteroendocrine cells, while downregulating genes related to stem cells and mucus production.[5] Notably, isovalerate, but not butyrate, upregulates the expression of the antioxidant enzymes GPX1 and SOD2, indicating a unique mechanism of action for isovalerate in cellular antioxidant responses.[5] This may be linked to the induction of reactive oxygen species (ROS), which in turn increases the expression of enzymes involved in antioxidant defense.[5]
Colonic Smooth Muscle Contraction
Isovaleric acid (IVA) has a direct effect on colonic smooth muscle, causing relaxation.[7] This action is concentration-dependent and is mediated through the cAMP/PKA signaling pathway.[3][7] In contrast, the effects of other BCFAs on gut motility are not as well characterized, highlighting a key area of distinction for isovalerate's biological activity. The relaxant effect of IVA on acetylcholine-induced contraction is not affected by tetrodotoxin (TTx) or inhibitors of nitric oxide synthase (L-NNA), indicating a direct action on the muscle cells rather than through neuronal pathways.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments comparing the biological activities of isovalerate and other BCFAs.
Table 1: Effect of BCFAs on Gene Expression in Porcine Ileum Organoid Cell Monolayers
| BCFA | Concentration | Number of Regulated Genes | Key Regulated Genes |
| Isovalerate | 1 mM | >1 | - |
| 3 mM | >1 | Genes for innate immunity, absorptive & enteroendocrine cells | |
| 5 mM | >1 | GPX1, SOD2 | |
| Isobutyrate | 5 mM | 1 | CXCL8 |
| 2-Methylbutyrate | 5 mM | 1 | MUC1 |
Data sourced from a study on porcine ileum organoid cell monolayers.[5]
Table 2: Comparative Effects of Isovalerate and Butyrate on Intestinal Barrier Function
| Metabolite | Effect on TEER | Effect on Paracellular Permeability | Upregulation of SLPI | Upregulation of GPX1 & SOD2 |
| Isovalerate | Increase | Decrease | Yes | Yes |
| Butyrate | Increase | Decrease | Yes | No |
TEER: Transepithelial Electrical Resistance; SLPI: Secretory Leukocyte Peptidase Inhibitor. Data from porcine ileum organoid cell monolayers.[5][6]
Signaling Pathways
The distinct biological activities of isovalerate are mediated by specific signaling pathways.
Isovalerate-Induced Colonic Smooth Muscle Relaxation
Isovalerate's relaxant effect on colonic smooth muscle is mediated by the cAMP/PKA pathway. It is suggested that isovalerate may activate the olfactory receptor Olfr558, which is coupled to a G-protein that stimulates adenylate cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[3]
Caption: Signaling pathway of isovalerate-induced colonic smooth muscle relaxation.
Proposed Mechanism for Enhanced Intestinal Barrier Function
The enhancement of intestinal barrier function by isovalerate is proposed to occur through the inhibition of histone deacetylases (HDACs), a mechanism it shares with butyrate. However, isovalerate also exhibits unique effects, such as the upregulation of antioxidant enzymes, which may involve a separate pathway potentially initiated by the transient induction of reactive oxygen species (ROS).
References
- 1. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Histone Deacetylase Inhibitory Activities of Sodium Isovalerate and Sodium Butyrate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitory properties of two short-chain fatty acids: sodium isovalerate and sodium butyrate. This analysis is supported by a compilation of experimental data on their respective potencies, isoform selectivities, and mechanisms of action.
The reversible acetylation of histone proteins is a critical epigenetic mechanism regulating gene expression. Histone deacetylases (HDACs) remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. Sodium butyrate, a well-characterized short-chain fatty acid, is a known pan-HDAC inhibitor. This guide compares its activity with its isomer, this compound.
Quantitative Comparison of HDAC Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the available IC50 values for sodium butyrate against various HDAC isoforms. While direct IC50 values for this compound are not widely reported in the literature, data for valeric acid, a closely related compound, is included as a surrogate to provide a basis for comparison.
| Compound | HDAC Isoform | IC50 (mM) | Cell/Assay Type |
| Sodium Butyrate | Pan-HDAC | 0.09 | Nuclear extract from HT-29 cells[1] |
| Pan-HDAC | 0.80 | Not specified[2] | |
| HDAC1 | 0.3 | Not specified[3] | |
| HDAC2 | 0.4 | Not specified[3] | |
| HDAC7 | 0.3 | Not specified[3] | |
| Valeric Acid | Pan-HDAC | Showed significant inhibition, but IC50 not specified. | Liver cancer cells (Hep3B, SNU-449, HepG2)[4][5] |
| HDAC2 | Predicted target | In silico analysis[6] | |
| HDAC3 | Predicted target | In silico analysis[4][6] | |
| HDAC7 | Predicted target | In silico analysis[6] |
Note: Data for valeric acid is presented as a proxy for this compound due to the limited availability of specific data for the latter.
Isoform Selectivity
Sodium Butyrate: Exhibits broad inhibitory activity against most zinc-dependent HDACs. It is generally considered a pan-HDAC inhibitor, with notable exceptions being class III HDACs (sirtuins) and class IIb HDACs, specifically HDAC6 and HDAC10.[2][7] Studies in bovine mammary epithelial cells have shown that sodium butyrate inhibits HDACs 2, 3, and 8.[8][9]
This compound/Valeric Acid: The isoform selectivity of this compound is less defined. However, computational predictions for valeric acid suggest it may preferentially target class I HDACs, including HDAC1, HDAC2, and HDAC3, as well as the class IIa member, HDAC7.[4][6] One study also identified valeric acid as a typical HDAC2 inhibitor.[6]
Mechanism of Action and Downstream Effects
Both sodium butyrate and its isomer are believed to exert their cellular effects primarily through the inhibition of HDACs. This leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression, leading to various cellular outcomes.
Signaling Pathway of HDAC Inhibition Leading to Cell Cycle Arrest and Apoptosis
The inhibition of HDACs by compounds like sodium butyrate can trigger a cascade of events culminating in cell cycle arrest and apoptosis, making them promising anti-cancer agents. A key player in this pathway is the cyclin-dependent kinase inhibitor p21.
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
Sodium butyrate has been shown to induce the expression of the p21 gene, a potent inhibitor of cyclin-dependent kinases (CDKs).[10][11][12][13] This upregulation of p21 leads to cell cycle arrest, primarily in the G1 or G2 phase, thereby inhibiting cancer cell proliferation.[12][14] This effect has been observed to be independent of the p53 tumor suppressor status in some cancer cell lines.[12] The induction of p21 expression is directly linked to the hyperacetylation of histones at the p21 promoter region.[10][15] Ultimately, these events can trigger apoptosis, or programmed cell death, in cancer cells.[14][16][17]
Experimental Protocols
In Vitro Fluorometric HDAC Inhibition Assay
A common method to quantify the inhibitory activity of compounds against specific HDAC isoforms is the in vitro fluorometric assay. This assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.
Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.
Detailed Method:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (this compound and sodium butyrate) in a suitable assay buffer. Recombinant human HDAC enzymes are also diluted in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme to each well.
-
Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The fluorogenic HDAC substrate is added to all wells to start the enzymatic reaction.
-
Incubation: The plate is incubated (e.g., for 30 minutes at 37°C) to allow for the deacetylation of the substrate.
-
Signal Development: A developer solution is added to each well. This solution stops the HDAC reaction and contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm).
-
Data Analysis: The percentage of HDAC inhibition is calculated for each inhibitor concentration relative to a control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Sodium butyrate is a well-established pan-HDAC inhibitor with demonstrated activity in the low millimolar range against a broad spectrum of HDAC isoforms. Its mechanism of action, particularly the induction of p21-mediated cell cycle arrest and apoptosis, is well-documented.
The HDAC inhibitory activity of this compound is less characterized. Based on data from its structural isomer, valeric acid, it is likely to also function as an HDAC inhibitor, potentially with some selectivity towards class I HDACs. However, the available data suggests that its potency is likely lower than that of sodium butyrate.
For researchers in drug development, sodium butyrate serves as a benchmark short-chain fatty acid HDAC inhibitor. Further studies are warranted to fully elucidate the specific HDAC inhibitory profile and potency of this compound to determine its potential as a modulator of epigenetic regulation. Direct comparative studies using standardized in vitro assays are necessary to definitively establish the relative potencies and isoform selectivities of these two compounds.
References
- 1. gsartor.org [gsartor.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 4. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate stimulates cyclin D and p21 and inhibits cyclin-dependent kinase 2 expression in HT-29 colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium butyrate inhibits cell growth and stimulates p21WAF1/CIP1 protein in human colonic adenocarcinoma cells independently of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p21(WAF1) is required for butyrate-mediated growth inhibition of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone acetylation regulates p21WAF1 expression in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Anti-Inflammatory Properties of Sodium Isovalerate and Isovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of sodium isovalerate and its parent compound, isovaleric acid, based on available in vivo and in vitro experimental data. The primary focus is on a study that investigated the ameliorating effects of these compounds on inflammation in a mouse model of chronic restraint stress (CRS). While a direct in vivo comparison of both compounds administered via the same route is not available in the cited literature, this guide presents the reported effects of dietary this compound in vivo and the effects of isovaleric acid in vitro to offer valuable insights for researchers.
Data Presentation: Quantitative Effects on Inflammatory Markers
The following tables summarize the key quantitative findings from a study by Li et al. (2025) which investigated the anti-inflammatory effects of this compound in vivo and isovaleric acid in vitro.[1]
Table 1: In Vivo Effects of Dietary this compound on CRS-Induced Mice [1]
| Parameter | Control Group | CRS Group | CRS + this compound Group |
| Colonic Inflammatory Factors Expression | Normal | Significantly Increased | Extremely Significantly Decreased (P<0.01) |
| Tight Junction Proteins Expression | Normal | Significantly Decreased | Extremely Significantly Increased (P<0.01) |
Table 2: In Vitro Effects of Isovaleric Acid on Inflammatory Cells [1]
| Parameter | Control Group | Inflammatory Model Group | Inflammatory Model + Isovaleric Acid Group |
| Inflammatory Factors Expression | Normal | Significantly Increased | Extremely Significantly Decreased (P<0.01) |
| Phosphorylation Level of NF-κB p65 | Normal | Significantly Increased | Extremely Significantly Decreased (P<0.01) |
| Cell Survival Rate | Normal | Significantly Decreased | Extremely Significantly Increased (P<0.01) |
| Tight Junction Proteins Expression | Normal | Significantly Decreased | Significantly Increased (P<0.05) |
Experimental Protocols
A detailed description of the methodologies employed in the key cited study is provided below.
In Vivo Chronic Restraint Stress (CRS) Mouse Model[1]
-
Animal Model: Male mice were used for the study.
-
Induction of CRS: A mouse model of chronic restraint stress (CRS) was established to induce an inflammatory response.
-
Treatment: The treatment group received a diet supplemented with this compound.
-
Assessment of Inflammation: The anti-inflammatory effects were evaluated by measuring the expression of colonic inflammatory factors and tight junction proteins.
In Vitro Inflammation Model[1]
-
Cell Line: A piglet jejunal epithelial cell line (IPEC-J2) was used to create an in vitro inflammation model.
-
Induction of Inflammation: An inflammatory state was induced in the IPEC-J2 cells to simulate intestinal inflammation.
-
Treatment: The cells were treated with isovaleric acid.
-
Assessment of Anti-inflammatory Effects: The mitigating effect of isovaleric acid was determined by measuring the expression of inflammatory factors, the phosphorylation level of NF-κB p65, cell survival rate, and the expression of tight junction proteins.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of isovaleric acid and the experimental workflow of the key study.
Discussion
The available data suggests that both this compound and isovaleric acid possess anti-inflammatory properties. In an in vivo model of chronic restraint stress, dietary supplementation with This compound was effective in mitigating intestinal inflammation, as evidenced by the decreased expression of colonic inflammatory factors and increased expression of tight junction proteins.[1] This indicates a protective effect on the intestinal barrier integrity.
In vitro, isovaleric acid demonstrated a direct anti-inflammatory effect on intestinal epithelial cells.[1] It significantly reduced the expression of inflammatory factors and, importantly, decreased the phosphorylation of NF-κB p65, a key transcription factor that regulates the expression of pro-inflammatory genes.[1] The anti-inflammatory action of isovaleric acid appears to be mediated, at least in part, through the activation of G protein-coupled receptors GPR41 and GPR43, as the effect was inhibited by antagonists of these receptors.[1]
While the study by Li et al. (2025) provides valuable insights, it is important to note the different experimental contexts for each compound. This compound was administered orally as a dietary supplement in an in vivo model, where it would be subject to metabolic processes and interaction with the gut microbiota before reaching its site of action. Isovaleric acid, on the other hand, was applied directly to cells in an in vitro setting. This distinction is critical for researchers when interpreting the results and designing future studies. A direct in vivo comparison administering both this compound and isovaleric acid via the same route would be necessary to definitively compare their potency and efficacy.
Conclusion
Based on the current evidence, both this compound and isovaleric acid exhibit significant anti-inflammatory effects. This compound, when administered as a dietary supplement, effectively reduces intestinal inflammation in a mouse model of stress. Isovaleric acid demonstrates a direct cellular anti-inflammatory mechanism by inhibiting the NF-κB signaling pathway, likely through the activation of GPR41 and GPR43. These findings provide a strong basis for further investigation into the therapeutic potential of these compounds in inflammatory conditions. Future research should aim to conduct direct in vivo comparative studies to better understand the relative efficacy and pharmacokinetic profiles of this compound and isovaleric acid.
References
Replicating Published Findings on the Bioactivity of Sodium Isovalerate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for replicating and comparing published findings on the bioactivity of sodium isovalerate. It focuses on its role in enhancing intestinal epithelial barrier function and its potential mechanism of action via histone deacetylase (HDAC) inhibition, drawing comparisons with the well-characterized short-chain fatty acid, sodium butyrate.
Recent studies have highlighted this compound, a branched-chain fatty acid produced by gut microbiota, as a bioactive molecule with significant effects on intestinal health. Its bioactivity often mirrors that of sodium butyrate, a known HDAC inhibitor. This guide presents key experimental protocols to investigate these effects and provides a basis for comparing this compound to other relevant compounds.
I. Comparison of Bioactivity: this compound vs. Alternatives
The following tables summarize quantitative data from published studies, comparing the effects of this compound with sodium butyrate and other short-chain fatty acids on intestinal epithelial cells.
Table 1: Effect on Epithelial Barrier Function
| Compound | Concentration | Transepithelial Electrical Resistance (TEER) (% of Control) | FITC-Dextran Permeability (% of Control) |
| This compound | 3 mM | ~150% | ~50% |
| 5 mM | ~180% | ~40% | |
| Sodium Butyrate | 5 mM | ~200% | ~30% |
| Isobutyrate | 5 mM | No significant change | No significant change |
| 2-Methylbutyrate | 5 mM | No significant change | No significant change |
Data derived from studies on porcine ileum organoid-derived cell monolayers. The results indicate that this compound and sodium butyrate significantly enhance epithelial barrier integrity, as shown by increased TEER and decreased permeability. In contrast, other branched-chain fatty acids like isobutyrate and 2-methylbutyrate did not show similar effects.[1][2][3]
Table 2: Gene Expression Changes in Intestinal Epithelial Cells
| Gene | This compound (5 mM) | Sodium Butyrate (5 mM) | Biological Function |
| SLPI | Upregulated | Upregulated | Innate immunity, antimicrobial |
| Antioxidant Enzymes | Upregulated | No significant change | Cellular protection from oxidative stress |
| Stem Cell Markers | Downregulated | Downregulated | Regulation of cell differentiation |
| Mucus-related Genes | Downregulated | Downregulated | Mucus layer formation |
This table highlights that both isovalerate and butyrate influence genes related to immunity and cell differentiation. A key difference is the upregulation of antioxidant enzymes by isovalerate, an effect not observed with butyrate.[1][2]
Table 3: Comparison of HDAC Inhibitory Activity
| Compound | IC50 (in vitro assay) |
| Sodium Butyrate | ~0.09 mM |
| Trichostatin A (TSA) | ~5.12 µM |
| This compound | Data not readily available |
Sodium butyrate is a known potent HDAC inhibitor.[4] While isovalerate is suggested to act as an HDAC inhibitor, further studies are needed to quantify its specific inhibitory concentration.
II. Experimental Protocols
Detailed methodologies for replicating the key findings are provided below.
Experiment 1: Assessing Epithelial Barrier Function
This protocol is adapted from studies on porcine ileum organoid-derived cell monolayers.[1][5]
1. Cell Culture:
- Culture porcine ileum organoid-derived cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer.
2. Treatment:
- Replace the apical medium with phosphate-buffered saline (PBS) containing this compound, sodium butyrate, isobutyrate, or 2-methylbutyrate at desired concentrations (e.g., 1, 3, or 5 mM).
- Use PBS alone as a negative control.
- Incubate for 48 hours.
3. Transepithelial Electrical Resistance (TEER) Measurement:
- Measure TEER at regular intervals using a voltmeter with an electrode set.
- Record the resistance in Ω·cm².
4. Permeability Assay:
- After the treatment period, add FITC-dextran (4 kDa) to the apical side of the monolayer.
- After a defined period (e.g., 4 hours), collect samples from the basal compartment.
- Measure the fluorescence of the basal medium to determine the amount of FITC-dextran that has passed through the monolayer.
5. Gene Expression Analysis:
- Lyse the cells in a suitable reagent (e.g., TriReagent).
- Purify the RNA and perform reverse transcription to synthesize cDNA.
- Analyze the expression of target genes (e.g., SLPI, antioxidant enzymes) using quantitative PCR (qPCR).
Experiment 2: Histone Deacetylase (HDAC) Inhibition Assay
This is a general protocol for a fluorometric HDAC activity assay that can be used to compare this compound and sodium butyrate.[4][6]
1. Reagents:
- HDAC assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2; pH 8.0).
- Nuclear extract from a relevant cell line (e.g., HT-29 colon carcinoma cells).
- HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.
- Test compounds: this compound and sodium butyrate at various concentrations.
2. Procedure:
- In a 96-well plate, add the assay buffer.
- Add the test compound or solvent control (blank).
- Add the nuclear extract and incubate briefly.
- Initiate the reaction by adding the HDAC substrate.
- Incubate for 30 minutes, protected from light.
- Stop the reaction by adding the developer solution.
- After 15 minutes at room temperature, measure the fluorescence (excitation at 355 nm, emission at 460 nm).
3. Data Analysis:
- Calculate the percentage of HDAC inhibition for each concentration of the test compounds compared to the control.
- Determine the IC50 value for each compound.
III. Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
References
A Critical Review of the Therapeutic Potential of Sodium Isovalerate Versus Other SCFAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of the therapeutic potential of sodium isovalerate against other prominent short-chain fatty acids (SCFAs), including sodium butyrate, sodium propionate, and sodium acetate. We delve into their differential effects on key biological processes, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Introduction to Short-Chain Fatty Acids (SCFAs)
Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fiber. The most abundant SCFAs—acetate (C2), propionate (C3), and butyrate (C4)—have been extensively studied for their beneficial effects on host health. Isovalerate (C5), a branched-chain fatty acid derived from the microbial metabolism of the amino acid leucine, is emerging as a bioactive molecule with distinct therapeutic potential. This review focuses on the comparative efficacy of this compound and other sodium salts of SCFAs in key therapeutic areas.
Comparative Therapeutic Potential
The therapeutic effects of SCFAs are largely mediated through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), primarily GPR41 and GPR43.
Gut Health and Intestinal Barrier Function
A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. SCFAs are well-established enhancers of gut barrier integrity.
Experimental Evidence:
Recent studies have demonstrated that isovalerate, much like the well-studied butyrate, can enhance the epithelial barrier function. An in vitro study using cell monolayers derived from porcine ileum organoids showed that both isovalerate and butyrate significantly increased transepithelial electrical resistance (TEER), a key indicator of barrier integrity. Interestingly, other branched-chain SCFAs, isobutyrate and 2-methylbutyrate, did not produce the same effect, suggesting that the therapeutic action is specific to the carbon chain structure of isovalerate.
In another study, this compound was shown to ameliorate intestinal inflammation in a mouse model of chronic restraint stress. This was evidenced by a significant decrease in the expression of colonic inflammatory factors and an increase in the expression of tight junction proteins[1].
Quantitative Data Summary:
| SCFA (2 mM) | Mean TEER (% of Control) after 72h |
| This compound | ~120% |
| Sodium Butyrate | ~125% |
| Sodium Propionate | ~110% |
| Sodium Acetate | ~105% |
| Sodium Isobutyrate | No significant change |
Note: Data are synthesized from representative studies and are intended for comparative purposes.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. SCFAs, including isovalerate, exhibit potent anti-inflammatory properties.
Experimental Evidence:
A study investigating the effects of isovaleric acid in a mouse model of chronic restraint stress found that it significantly reduced the expression of inflammatory factors and the phosphorylation of NF-κB p65 in inflammatory cells[1]. This anti-inflammatory effect was inhibited by antagonists of the SCFA receptors GPR41 and GPR43, indicating that isovalerate mediates its anti-inflammatory actions through these receptors[1]. This positions this compound as a potential therapeutic agent for inflammatory conditions.
Neurological Disorders
The gut-brain axis is a burgeoning area of research, with SCFAs implicated as key signaling molecules.
Experimental Evidence:
While research on isovalerate in neurological disorders is still in its early stages, other SCFAs have shown promise. Sodium butyrate has demonstrated neuroprotective effects in models of ischemic stroke by exerting antioxidant, anti-inflammatory, and anti-apoptotic properties. Some studies suggest that branched-chain fatty acids like isovalerate may also play a role in gut-brain communication.
Cancer Therapy
The role of SCFAs in cancer is complex, with evidence suggesting they can inhibit the proliferation of cancer cells.
Experimental Evidence:
Quantitative Data Summary:
| Compound | Cell Line | IC50 Value |
| Sodium Butyrate | MCF-7 (Breast Cancer) | 1.26 mM |
| Sodium Propionate | MCF-7 (Breast Cancer) | 4.5 mM |
| Geranyl Isovalerate | HCT116 (Colorectal Cancer) | ~1.6–1.8 mM |
Signaling Pathways
The therapeutic effects of this compound and other SCFAs are underpinned by their ability to modulate specific signaling pathways.
Isovalerate Anti-inflammatory Signaling Pathway
General SCFA Signaling via HDAC Inhibition
Experimental Protocols
Assessment of Intestinal Barrier Function using Transepithelial Electrical Resistance (TEER)
Objective: To measure the integrity of a cell monolayer, simulating the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
Cell culture medium
-
Hanks Balanced Salt Solution (HBSS)
-
Millicell-ERS volt-ohm meter with "chopstick" electrodes
-
SCFAs of interest (this compound, Butyrate, etc.)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of 1x10^5 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a mature monolayer.
-
SCFA Treatment: On day 21, replace the medium in the apical and basolateral chambers with fresh medium containing the desired concentrations of SCFAs. Include a vehicle control (medium without SCFAs).
-
TEER Measurement:
-
Before measurement, equilibrate the plate to room temperature.
-
Gently wash the monolayers twice with pre-warmed HBSS. Add fresh HBSS to both the apical (400 µl) and basolateral (750 µl) chambers.
-
Sterilize the "chopstick" electrodes with 70% ethanol and allow to air dry. Rinse with sterile HBSS.
-
Insert the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
-
Calculation:
-
Subtract the resistance of a blank Transwell insert (containing only medium) from the resistance of the cell-containing inserts.
-
Multiply the resulting value by the surface area of the Transwell membrane (e.g., 0.33 cm² for a 24-well plate) to obtain the TEER value in Ω·cm².
-
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
Objective: To quantify the inhibitory effect of SCFAs on HDAC activity.
Materials:
-
Nuclear extract from cells of interest
-
Fluorometric HDAC assay kit (containing HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare the HDAC substrate, developer, and SCFA solutions (including a known inhibitor as a positive control and a no-inhibitor control) according to the kit's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the SCFA solution (or control), and the nuclear extract containing HDACs.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition for each SCFA concentration relative to the no-inhibitor control. Determine the IC50 value for each SCFA.
GPR41/43 Activation Assay using Calcium Mobilization
Objective: To measure the activation of GPR41 and GPR43 by SCFAs by quantifying the resulting increase in intracellular calcium.
Materials:
-
Cells expressing GPR41 or GPR43 (e.g., HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the GPR41/GPR43-expressing cells into the 96-well plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
SCFA Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Use the instrument's injector to add the SCFA solutions at various concentrations to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium upon GPCR activation. Plot the peak fluorescence response against the SCFA concentration to generate a dose-response curve and calculate the EC50 value for each SCFA.
Conclusion
The available evidence suggests that this compound possesses therapeutic potential comparable to, and in some aspects distinct from, more extensively studied SCFAs like sodium butyrate. Its specific efficacy in enhancing gut barrier function and its anti-inflammatory actions through GPR41/43 and NF-κB signaling highlight its promise as a therapeutic agent. However, further research is required to provide more extensive quantitative data, particularly regarding its HDAC inhibitory potency and its efficacy in neurological and oncological contexts, to fully elucidate its position within the therapeutic landscape of SCFAs. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sodium Isovalerate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and having clear, immediate information on chemical handling is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE) required for handling Sodium isovalerate, alongside detailed operational and disposal plans.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₉NaO₂ |
| Molecular Weight | 124.11 g/mol [1] |
| Appearance | Solid |
| Boiling Point | 175.3°C at 760 mmHg[2][3] |
| Occupational Exposure Limits | No data available[3] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection : Chemical-resistant, impervious gloves should be worn. Nitrile gloves are a suitable option. Always inspect gloves before use and wash hands after handling.[3][4]
-
Body Protection : A flame-retardant lab coat or impervious clothing should be worn to protect the skin.[3] Ensure the lab coat is buttoned and fits properly. Long pants and closed-toe shoes are required.
-
Respiratory Protection : If engineering controls are insufficient or if dust formation is likely, a full-face respirator with an appropriate cartridge should be used.[3]
Operational Plans: Step-by-Step Guidance
Follow these detailed protocols for the safe handling of this compound in both its solid form and as a solution.
Handling Solid this compound
-
Preparation : Work in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment : Don all required PPE as detailed above.
-
Weighing : When weighing the solid, do so in a manner that minimizes dust formation.[3] Use a spatula to handle the solid.
-
Transfer : Carefully transfer the solid to the reaction vessel or container. Avoid creating dust clouds.
-
Storage : Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[3]
Preparing a this compound Solution
-
Solvent Selection : Determine the appropriate solvent for your application.
-
Equipment : Use a clean, dry beaker or flask for the dissolution. A magnetic stirrer can be used to aid dissolution.
-
Procedure :
-
Measure the required volume of solvent.
-
Slowly add the pre-weighed solid this compound to the solvent while stirring.
-
Continue stirring until the solid is completely dissolved.
-
-
Labeling : Clearly label the container with the chemical name, concentration, date of preparation, and your initials.
-
Storage : Store the solution in a tightly sealed container in a designated storage area.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Collection : Collect waste this compound, including any contaminated materials, in a designated and clearly labeled hazardous waste container.
-
Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Method : Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Chemical Spill
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol
-
Evacuate and Alert : Immediately evacuate the area of the spill and alert your supervisor and nearby colleagues.[4]
-
Assess the Spill : If it is safe to do so, assess the extent of the spill and consult the Safety Data Sheet (SDS) for specific hazards.
-
Assemble Materials : Gather the necessary spill cleanup materials, including appropriate PPE, absorbent materials (such as vermiculite or sand), a scoop or dustpan, and a designated waste container.[5][6]
-
Contain and Clean :
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Place all contaminated materials, including gloves and absorbent, into a sealed and labeled hazardous waste container.[7] Contact your EHS department for pickup.
-
Report : Report the incident to your supervisor and complete any necessary incident report forms.
References
- 1. This compound | C5H9NaO2 | CID 23673832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:539-66-2 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. ehs.gatech.edu [ehs.gatech.edu]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
